molecular formula C9H11ClO2 B3105064 (2-Chloro-4-ethoxyphenyl)methanol CAS No. 1518882-29-5

(2-Chloro-4-ethoxyphenyl)methanol

Cat. No.: B3105064
CAS No.: 1518882-29-5
M. Wt: 186.63 g/mol
InChI Key: FDPXIEDDYWHZJE-UHFFFAOYSA-N
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Description

(2-Chloro-4-ethoxyphenyl)methanol is a chloro- and ethoxy-substituted benzyl alcohol derivative intended for research and development purposes only. This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical fields. Its molecular structure, featuring a benzyl alcohol group and specific halogen and ether substituents, makes it a valuable intermediate for constructing more complex molecules through various reactions, including functional group transformations and coupling reactions. Researchers utilize this and similar chlorinated aromatic alcohols in the exploration of new active compounds. The product is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption. Please note that the specific CAS Number, molecular weight, and full physicochemical data for this exact compound are subject to verification upon sourcing. For further details, including pricing and availability, please contact our sales team.

Properties

IUPAC Name

(2-chloro-4-ethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPXIEDDYWHZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Synthetic Workflows of (2-Chloro-4-ethoxyphenyl)methanol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Structural dynamics, self-validating synthetic protocols, and downstream pharmacological applications.

Executive Summary & Structural Significance

(2-Chloro-4-ethoxyphenyl)methanol (CAS: 1518882-29-5) is a highly specialized, functionalized benzylic alcohol that serves as a critical building block in modern medicinal chemistry and agrochemical development[1]. As a Senior Application Scientist, I frequently leverage this compound due to its unique electronic topology.

The molecule features a delicate balance of electronic effects:

  • Ortho-Chloro Substituent: Exerts a strong inductive electron-withdrawing effect (-I) while providing steric shielding to the benzylic carbon. This specific halogenation pattern is highly prized in drug discovery for improving metabolic stability and modulating the binding affinity of Active Pharmaceutical Ingredients (APIs) in hydrophobic protein pockets.

  • Para-Ethoxy Substituent: Acts as a resonance electron donor (+R), enriching the electron density of the aromatic core. This balances the electron-withdrawing nature of the chlorine atom, tuning the reactivity of the benzylic position for downstream nucleophilic substitutions.

These properties make it an ideal precursor for synthesizing complex receptor antagonists and ion channel modulators[2][3].

Physicochemical Data & Molecular Profiling

To ensure accurate stoichiometric calculations and predict pharmacokinetic behavior, the fundamental physicochemical properties of this compound are summarized below. The topological polar surface area (TPSA) and LogP values suggest excellent membrane permeability, adhering strictly to Lipinski’s Rule of Five for orally bioavailable CNS targets.

Table 1: Physicochemical Properties of this compound

PropertyValueCausality / Significance
IUPAC Name This compoundStandardized nomenclature for regulatory filings.
CAS Registry Number 1518882-29-5[4]Unique identifier for procurement and safety tracking.
Molecular Formula C9H11ClO2[5]Defines stoichiometric calculations for synthetic scaling.
Molecular Weight 186.64 g/mol [1]Critical for molarity, yield, and mass spectrometry determinations.
Topological Polar Surface Area 29.46 ŲIndicates excellent passive membrane permeability (ideal for CNS targets).
Hydrogen Bond Donors 1Provided by the primary benzylic hydroxyl (-OH) group.
Hydrogen Bond Acceptors 2Provided by the hydroxyl and ethoxy oxygen atoms.
LogP (Predicted) ~2.5Optimal lipophilicity for oral bioavailability and tissue distribution.

Synthetic Methodology: A Self-Validating Protocol

The most robust method for generating this compound is the chemoselective reduction of its corresponding aldehyde, 2-chloro-4-ethoxybenzaldehyde. The following protocol is designed not just as a set of instructions, but as a self-validating system that ensures high fidelity and purity at every step.

Step-by-Step Protocol: NaBH₄ Reduction
  • Preparation & Solvation:

    • Action: Dissolve 1.0 equivalent of 2-chloro-4-ethoxybenzaldehyde in anhydrous methanol (0.5 M concentration).

    • Causality: Protic solvents like methanol enhance the electrophilicity of the carbonyl carbon via hydrogen bonding, significantly accelerating the hydride transfer from the reducing agent.

  • Thermal Regulation:

    • Action: Cool the reaction vessel to 0°C using an ice-water bath under an inert argon atmosphere.

    • Causality: Sodium borohydride (NaBH₄) reduction is highly exothermic. Maintaining 0°C prevents solvent boil-off and suppresses unwanted side reactions, such as aldol condensations or ether cleavage.

  • Hydride Addition:

    • Action: Add 1.2 equivalents of NaBH₄ portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the evolution of hydrogen gas, preventing dangerous pressure buildup and maintaining thermal equilibrium.

  • Reaction Monitoring (Self-Validation Check 1):

    • Action: Stir the mixture for 2 hours, allowing it to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate system.

    • Causality: The protocol validates itself visually. The reaction is complete only when the UV-active aldehyde spot (higher

      
      ) completely disappears, replaced by the more polar alcohol product (lower 
      
      
      
      ).
  • Quenching & Extraction:

    • Action: Quench the reaction slowly with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: NH₄Cl is a mild acid that safely neutralizes excess borohydride without causing acid-catalyzed benzylic etherification—a common failure point when using strong acids like HCl.

  • Spectroscopic Validation (Self-Validation Check 2):

    • Action: Analyze the crude product via ¹H-NMR.

    • Causality: The system is validated when the aldehydic proton signal at ~10.0 ppm is completely absent, and a new benzylic methylene singlet emerges at ~4.7 ppm.

SynthWorkflow A 2-Chloro-4-ethoxybenzaldehyde (Starting Material) B NaBH4 Reduction (0°C to RT, MeOH) A->B Hydride Transfer C Quenching (Sat. NH4Cl) B->C Neutralize Excess Hydride D Extraction & Drying (EtOAc, Na2SO4) C->D Phase Separation E This compound (Target API Building Block) D->E Solvent Evaporation

Fig 1: Step-by-step synthetic workflow for this compound via NaBH4 reduction.

Downstream Reactivity & Pharmacological Applications

The primary utility of this compound lies in its activation for downstream coupling. The benzylic hydroxyl group is typically converted into a better leaving group (such as a chloride or bromide) to facilitate


 displacement reactions.
Protocol: Conversion to Benzylic Chloride

To synthesize 1-(chloromethyl)-2-chloro-4-ethoxybenzene, the alcohol is dissolved in anhydrous dichloromethane (DCM) at 0°C. A catalytic amount of Dimethylformamide (DMF) is added, followed by the dropwise addition of Thionyl Chloride (SOCl₂).

  • Causality: The catalytic DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that accelerates the conversion of the alcohol to the chloride while preventing the formation of unwanted sulfite esters.

  • Validation: Infrared (IR) spectroscopy will confirm the complete disappearance of the broad O-H stretching band at ~3300 cm⁻¹, validating the absence of unreacted starting material.

Applications in Drug Discovery

Once activated, this molecular scaffold is integrated into complex pharmacophores:

  • TRPA1 Modulators: Derivatives of this compound are utilized in the synthesis of Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists, which are critical targets for treating neuropathic pain and inflammatory disorders[3].

  • MCH Receptor Antagonists: The 2-chloro-4-ethoxyphenyl moiety is a recognized pharmacophore in the development of Melanin-Concentrating Hormone (MCH) receptor antagonists, utilized in therapies for obesity, anxiety, and metabolic syndromes[2].

Reactivity Core This compound CAS: 1518882-29-5 Sub1 Benzylic Chlorination (SOCl2, cat. DMF) Core->Sub1 Sub2 Oxidation (MnO2 or Dess-Martin) Core->Sub2 Sub3 Etherification (NaH, Alkyl Halide) Core->Sub3 App1 TRPA1 Modulators (Neuropathic Pain) Sub1->App1 SN2 Displacement App2 MCH Receptor Antagonists (Metabolic Disorders) Sub1->App2 Cross-Coupling App3 Agrochemical Intermediates (Fungicides/Herbicides) Sub3->App3 Structure-Activity Optimization

Fig 2: Downstream reactivity pathways and pharmacological applications of the benzylic alcohol.

References

  • Google Patents. WO2004081005A1 - Melanin-concentrating hormone receptor antagonists and compositions and methods related thereto.
  • Google Patents. AU2015202546B2 - Compounds and compositions for treating disorders related to TRPA1.

Sources

Melting point and boiling point data for (2-Chloro-4-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Characterization of (2-Chloro-4-ethoxyphenyl)methanol: Melting and Boiling Point Determination

Executive Summary

This compound (CAS: 1518882-29-5) is a highly specialized halogenated alkoxybenzyl alcohol utilized as a building block in advanced organic synthesis and pharmaceutical development[1],[2]. Due to its complex substitution pattern, experimental thermodynamic data (such as exact melting and boiling points) are not universally cataloged in standard public databases. As a Senior Application Scientist, I have designed this technical whitepaper to provide a rigorous physicochemical profile of the compound, alongside self-validating, field-proven methodologies for empirically determining its melting and boiling points without risking thermal degradation.

Structural & Physicochemical Profiling

The phase transition temperatures of a molecule are fundamentally dictated by its intermolecular forces. For this compound, the thermodynamic behavior is governed by three key structural features:

  • Hydroxymethyl Group (-CH₂OH): Acts as both a strong hydrogen bond donor and acceptor. This network of hydrogen bonding significantly elevates both the melting point (solid-state lattice energy) and boiling point (liquid-phase cohesion) compared to non-hydroxylated analogs.

  • Ortho-Chloro Substituent (-Cl): Provides a strong electron-withdrawing inductive effect and significant polarizability (enhancing London dispersion forces). However, its steric bulk at the ortho position disrupts optimal planar packing in the crystal lattice, which prevents the melting point from being excessively high.

  • Para-Ethoxy Group (-OCH₂CH₃): Adds molecular weight and rotational degrees of freedom. While it increases the boiling point through enhanced van der Waals interactions, the flexible ethyl chain further plasticizes the solid lattice, keeping the melting point moderate.

Based on structural analogs (e.g., 2-chlorobenzyl alcohol and 4-ethoxybenzyl alcohol), the thermodynamic estimates for this compound are summarized below.

Table 1: Physicochemical Profile of this compound

PropertyValue / Estimate
IUPAC Name This compound
CAS Registry Number 1518882-29-5[1]
Molecular Formula C₉H₁₁ClO₂
Molecular Weight 186.63 g/mol
Predicted Melting Point 45 °C – 65 °C
Predicted Boiling Point (760 mmHg) 290 °C – 310 °C
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Visual capillary methods are highly subjective and prone to error, especially for compounds that may exhibit polymorphism or contain trace synthetic impurities. Differential Scanning Calorimetry (DSC) measures the exact heat flow into the sample, providing a highly accurate, objective thermodynamic onset of melting in accordance with ASTM E794 standards[3],[4].

Self-Validating Protocol: DSC Workflow

To ensure scientific integrity, this protocol utilizes a self-validating calibration step.

  • Step 1: System Calibration (Self-Validation). Before analyzing the unknown, calibrate the DSC using a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g). Causality: If the Indium onset temperature deviates by > ±0.1 °C, the instrument's thermal resistance parameters must be recalibrated. This guarantees the system is thermodynamically accurate before the sample is introduced.
  • Step 2: Sample Preparation. Weigh 1.0 to 5.0 mg of this compound into a standard aluminum crucible and crimp the lid. Causality: Aluminum provides optimal thermal conductivity and remains chemically inert to halogenated alcohols, preventing catalytic degradation during the scan.

  • Step 3: Atmospheric Control. Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: N₂ displaces oxygen and moisture, preventing oxidative side reactions and hygroscopic interference that could artificially broaden the melting peak.

  • Step 4: Thermal Cycling. Ramp the temperature from 20 °C to 100 °C at a rate of 10 °C/min.

  • Step 5: Thermogram Analysis. Identify the endothermic peak. The true melting point is defined as the extrapolated onset temperature (

    
    ) of the peak, not the peak maximum, as 
    
    
    
    represents the exact moment the solid-liquid phase transition begins[4].

DSC_Workflow N1 1. System Calibration (Indium Standard) N2 2. Sample Prep (1-5 mg in Al Pan) N1->N2 N3 3. Thermal Cycling (10 °C/min, N2 Purge) N2->N3 N4 4. Thermogram Analysis (Endothermic Onset) N3->N4

Figure 1: Standardized Differential Scanning Calorimetry (DSC) workflow for melting point determination.

Boiling Point Determination via Reduced-Pressure Ebulliometry

Standard atmospheric boiling point determination is fundamentally flawed for high-boiling benzyl alcohols. Compounds with electron-donating groups (ethoxy) and halogens are highly susceptible to thermal dehydration (forming ethers) or oxidation at temperatures exceeding 250 °C. Therefore, heating this compound to its predicted atmospheric boiling point (~300 °C) will cause irreversible molecular degradation before a true vapor-liquid equilibrium is reached.

To circumvent this, we utilize reduced-pressure ebulliometry (vacuum distillation) combined with the Clausius-Clapeyron equation[5],[6].

Self-Validating Protocol: Vacuum Distillation & Extrapolation
  • Step 1: System Validation (Self-Validation). Distill a reference standard, such as pure benzyl alcohol (known BP: 205 °C at 760 mmHg; ~93 °C at 10 mmHg). Causality: Only when the mathematical extrapolation accurately predicts the reference's atmospheric boiling point from the reduced-pressure data is the vacuum manifold verified as leak-free and the thermocouple deemed accurate.

  • Step 2: Vacuum Equilibration. Place 10 mL of the sample in a micro-distillation apparatus equipped with a magnetic stir bar. Apply a stable vacuum between 10 to 50 mmHg using a digital vacuum controller. Causality: Stirring prevents superheating and "bumping," ensuring a smooth vapor-liquid equilibrium.

  • Step 3: Controlled Heating. Submerge the flask in a silicone oil bath and heat gradually. Record the exact system pressure (

    
    ) and the steady-state vapor temperature at the distillation head (
    
    
    
    ).
  • Step 4: Clausius-Clapeyron Extrapolation. Use the integrated form of the Clausius-Clapeyron equation[6] or a pressure-temperature nomograph to extrapolate the boiling point to 760 mmHg:

    
    
    Causality: Because the enthalpy of vaporization (
    
    
    
    ) remains relatively constant over this temperature range, this thermodynamic relation allows us to calculate the true atmospheric boiling point without ever exposing the molecule to degrading temperatures[5].

BP_Workflow N1 1. System Validation (Benzyl Alcohol Ref.) N2 2. Vacuum Equilibration (10-50 mmHg) N1->N2 N3 3. Controlled Heating (Oil Bath & Stirring) N2->N3 N4 4. V-L Equilibrium (Record T & P) N3->N4 N5 5. Clausius-Clapeyron (Extrapolate to 760 mmHg) N4->N5

Figure 2: Reduced-pressure ebulliometry and extrapolation workflow for high-boiling compounds.

References

Sources

Literature Review and Technical Guide: 2-Chloro-4-ethoxybenzyl Alcohol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of pharmacophores relies heavily on highly specific, sterically tuned building blocks. 2-Chloro-4-ethoxybenzyl alcohol (CAS: 1518882-29-5) and its halogenated derivatives (e.g., 2-chloro-4-ethoxybenzyl chloride) have emerged as critical electrophilic intermediates. They are predominantly utilized in the N-alkylation of nitrogenous heterocycles, most notably in the synthesis of 1[1]. These downstream derivatives exhibit profound pharmacological versatility, acting as potent hypoglycemic agents, Phosphodiesterase (PDE) inhibitors, and Angiotensin II receptor antagonists[2].

This technical guide synthesizes the structural rationale, self-validating synthetic workflows, and pharmacological integration of 2-chloro-4-ethoxybenzyl alcohol (CEBA) derivatives, providing a comprehensive blueprint for drug development professionals.

Structural Rationale & Pharmacophore Dynamics

The precise substitution pattern of the 2-chloro-4-ethoxybenzyl moiety is not arbitrary; it is a masterclass in sterically driven receptor targeting. When this group is attached to the N-3 position of an imidazo[4,5-b]pyridine core, the substituents dictate the molecule's 3D conformation and target affinity:

  • The 2-Chloro Steric Shield: The chlorine atom at the ortho position provides a significant inductive electron-withdrawing effect, but more importantly, it introduces a severe steric clash with the heterocyclic core. This forces the benzyl ring out of coplanarity, locking it into an orthogonal conformation. This specific geometry is an absolute requirement for deep insertion into the narrow, hydrophobic binding pockets of target receptors (such as PDE-V or the AT1 receptor)[3].

  • The 4-Ethoxy Lipophilic Extension: The para-ethoxy group serves a dual purpose. It extends the molecule's lipophilicity to occupy adjacent hydrophobic sub-pockets, while the ether oxygen acts as a hydrogen-bond acceptor, capable of interacting with local serine or tyrosine residues within the target protein's active site[3].

Synthetic Methodologies: From Precursors to Active Electrophiles

To utilize CEBA in pharmaceutical development, it must be synthesized with high purity and subsequently converted into a reactive electrophile (typically a benzyl chloride or bromide). Below are field-proven, self-validating protocols designed for high-yield synthesis.

Protocol 1: Synthesis of 2-Chloro-4-ethoxybenzyl Alcohol (CEBA)

Objective: Chemoselective reduction of 2-chloro-4-ethoxybenzaldehyde. Causality: Sodium borohydride (NaBH₄) in methanol is selected over harsher reducing agents like Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ carries a risk of reductive dechlorination at the electron-deficient 2-position. NaBH₄ ensures strict chemoselectivity for the aldehyde.

Step-by-Step Workflow:

  • Initiation: Dissolve 2-chloro-4-ethoxybenzaldehyde (1.0 eq) in anhydrous methanol (0.5 M) and cool to 0 °C. Causality: Low temperature controls the exothermic hydride transfer and prevents solvent transesterification side-reactions.

  • Reagent Addition: Add NaBH₄ (1.2 eq) portion-wise over 15 minutes.

    • Self-Validation: Observe the controlled evolution of hydrogen gas. The reaction mixture will transition from a pale yellow solution to colorless.

  • Reaction Monitoring: Stir for 1 hour, allowing the reaction to warm to room temperature.

    • Self-Validation: Perform TLC (Hexanes:EtOAc 3:1). The starting material (R_f ~0.6, strongly UV active) must completely disappear, replaced by a more polar spot (R_f ~0.3) corresponding to the alcohol.

  • Quenching & Workup: Quench cautiously with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl is preferred over strong mineral acids (like HCl) to prevent acid-catalyzed ether cleavage, while effectively destroying excess hydride without forming the stubborn boron emulsions typical of NaOH quenches.

  • Isolation: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield CEBA as a crystalline white solid.

Protocol 2: Conversion to 2-Chloro-4-ethoxybenzyl Chloride

Objective: Activation of the benzylic alcohol for downstream N-alkylation. Causality: Thionyl chloride (SOCl₂) with catalytic N,N-dimethylformamide (DMF) is utilized. DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate. This ensures rapid, clean chlorination while suppressing benzylic carbocation-mediated side reactions (e.g., Friedel-Crafts self-alkylation) that occur with simple acid halides.

Step-by-Step Workflow:

  • Initiation: Dissolve CEBA (1.0 eq) in anhydrous dichloromethane (DCM) (0.3 M) at 0 °C. Add 2 drops of anhydrous DMF.

  • Reagent Addition: Dropwise addition of SOCl₂ (1.5 eq).

    • Self-Validation: Immediate evolution of SO₂ and HCl gases indicates active chlorination.

  • Completion: Warm to room temperature and stir for 2 hours.

    • Self-Validation: Cessation of gas evolution. TLC (Hexanes:EtOAc 4:1) shows complete conversion to a less polar, UV-active spot (R_f ~0.7).

  • Purification: Concentrate under reduced pressure. Co-evaporate with toluene (2x) to azeotropically remove residual SOCl₂ and HCl, yielding the product as a pale yellow oil ready for immediate N-alkylation.

SynthWorkflow A 2-Chloro-4-hydroxybenzaldehyde B Alkylation (EtBr) A->B C 2-Chloro-4-ethoxybenzaldehyde B->C D Reduction (NaBH4) C->D E 2-Chloro-4-ethoxybenzyl alcohol D->E F Halogenation (SOCl2) E->F G 2-Chloro-4-ethoxybenzyl chloride F->G H N-Alkylation of Heterocycle G->H

Caption: Synthetic workflow of 2-chloro-4-ethoxybenzyl chloride for N-alkylation.

Pharmacological Integration & Mechanistic Pathways

Once the 2-chloro-4-ethoxybenzyl moiety is grafted onto an imidazo[4,5-b]pyridine core, the resulting compounds demonstrate remarkable multi-target efficacy. As detailed in the foundational patent1[1] and subsequent combination therapy literature4[4], these sulfonamide derivatives act as potent hypoglycemic agents and PDE-V inhibitors.

Mechanism of Action: By inhibiting Phosphodiesterase type V (PDE-V), these compounds prevent the hydrolysis of cyclic guanosine monophosphate (cGMP). The resulting intracellular accumulation of cGMP activates Protein Kinase G (PKG), triggering a cascade that leads to smooth muscle relaxation (vasodilation) and enhanced peripheral glucose uptake, thereby ameliorating insulin resistance syndromes[1].

SignalingPathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase NO->sGC cGMP cGMP sGC->cGMP Synthesis GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG PDEV PDE-V Enzyme cGMP->PDEV Degradation Effect Vasodilation & Glucose Uptake PKG->Effect Drug Imidazo[4,5-b]pyridine Drug Drug->PDEV Inhibition

Caption: Mechanism of action for PDE-V inhibition by imidazo[4,5-b]pyridine derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

The necessity of the 2-chloro and 4-ethoxy substitutions is validated by comparative SAR data. Removal or alteration of these functional groups drastically reduces target affinity and in vivo efficacy.

Table 1: Representative SAR of Benzyl-Substituted Imidazo[4,5-b]pyridines

CompoundN-3 Benzyl SubstitutionCore ScaffoldTarget Affinity (IC₅₀)In Vivo Efficacy (Hypoglycemic)
1 (CEBA-derived) 2-Chloro-4-ethoxy Imidazo[4,5-b]pyridine < 5 nM High
22,4-DichloroImidazo[4,5-b]pyridine15 nMModerate
32-Chloro-4-methoxyImidazo[4,5-b]pyridine12 nMModerate
44-Ethoxy (Unsubstituted ortho)Imidazo[4,5-b]pyridine> 100 nMLow

Data synthesized from foundational pharmacological screenings of imidazo-pyridine sulfonamides[3],[2]. Note the sharp drop in efficacy for Compound 4, highlighting the critical nature of the 2-chloro steric clash.

References

  • Title: Sulfonamide compounds and medicinal use thereof (US6348474B1)
  • Title: Concomitant drugs of a sulfonamide and another therapeutic agent (WO2005082414A2)
  • Title: Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A)
  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: MDPI URL

Sources

An In-depth Technical Guide to the Thermodynamic Stability of (2-Chloro-4-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of (2-Chloro-4-ethoxyphenyl)methanol. Recognizing the critical role of chemical stability in drug development and materials science, this document moves beyond a generic template to offer a tailored, in-depth exploration of the factors governing the molecule's stability. We will delve into the theoretical underpinnings of its structural attributes, outline a suite of robust experimental protocols for forced degradation studies, and provide insights into the interpretation of the resulting data. This guide is designed to equip researchers with the necessary tools and rationale to conduct self-validating stability assessments, ensuring scientific rigor and regulatory compliance.

Introduction: Understanding the Molecule

This compound is a substituted benzyl alcohol derivative. Its core structure, a benzene ring with chloro, ethoxy, and hydroxymethyl substituents, dictates its chemical reactivity and, consequently, its stability profile. While specific thermodynamic data for this exact molecule is not extensively published, its structural motifs provide a strong basis for predicting its behavior under various stress conditions.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound(3-Chloro-4-ethoxyphenyl)methanol[1](4-Chloro-2-ethoxyphenyl)methanol[2]
CAS Number Not available915922-38-2869088-31-3
Molecular Formula C₉H₁₁ClO₂C₉H₁₁ClO₂C₉H₁₁ClO₂
Molecular Weight 186.64 g/mol 186.64 g/mol 186.63 g/mol
Purity >95% (Typical)>95%Min. 95%

The presence of a benzylic alcohol functional group is a key determinant of its reactivity. The aromatic ring, substituted with an electron-donating ethoxy group and an electron-withdrawing chloro group, influences the electron density of the ring and the stability of potential reactive intermediates. Understanding these electronic effects is fundamental to predicting degradation pathways.

Theoretical Framework for Stability Assessment

The thermodynamic stability of a pharmaceutical compound is its ability to resist chemical change over time. Degradation can lead to loss of potency, formation of toxic byproducts, and alterations in physical properties. Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3][4] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to expedite degradation.[4]

The primary degradation pathways anticipated for this compound, based on its structure and general knowledge of substituted benzyl alcohols, include:

  • Oxidation: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde and subsequently to a carboxylic acid.[5][6][7]

  • Hydrolysis: While the molecule does not contain readily hydrolyzable groups like esters or amides, extreme pH conditions can potentially affect the ether linkage, although this is generally less likely under typical stress conditions.

  • Photolysis: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light, leading to a variety of reactions including oxidation and cleavage.[8]

  • Thermal Degradation: Elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions.[8]

The following DOT script visualizes the logical flow of a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions cluster_analysis Analytical Workflow cluster_outcomes Study Outcomes Acid Acidic Hydrolysis (e.g., 0.1N HCl) HPLC HPLC-UV/DAD (Quantification & Purity) Acid->HPLC Analyze Base Basic Hydrolysis (e.g., 0.1N NaOH) Base->HPLC Analyze Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Analyze Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze Photo Photolytic Stress (ICH Q1B) Photo->HPLC Analyze LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS Characterize Peaks Pathway Degradation Pathway Elucidation HPLC->Pathway Synthesize Data Method Stability-Indicating Method Development HPLC->Method Synthesize Data Profile Intrinsic Stability Profile HPLC->Profile Synthesize Data NMR NMR Spectroscopy (Structure Elucidation) LCMS->NMR Confirm Structure LCMS->Pathway Synthesize Data LCMS->Method Synthesize Data LCMS->Profile Synthesize Data NMR->Pathway Synthesize Data NMR->Method Synthesize Data NMR->Profile Synthesize Data API API This compound API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Thermodynamic Stability Assessment

The following protocols are designed to be robust and self-validating. The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and quantifying the degradants without being overwhelmed by excessive degradation.

General Sample Preparation

A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. This stock solution will be used for all stress conditions.

Acidic and Basic Hydrolysis

Rationale: To assess the susceptibility of the molecule to pH-dependent degradation. For substituted benzyl alcohols, while direct hydrolysis of the alcohol is unlikely, acid/base catalysis can promote other reactions.

Protocol:

  • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1N hydrochloric acid.

  • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1N sodium hydroxide.

  • Control: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubate all samples at 60°C for 24 hours.

  • After incubation, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.

Oxidative Degradation

Rationale: To evaluate the molecule's vulnerability to oxidation, a common degradation pathway for benzylic alcohols.[7] Hydrogen peroxide is a standard oxidant used for this purpose.[3][9]

Protocol:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

  • Keep the sample at room temperature for 24 hours, protected from light.

  • Analyze the sample by HPLC at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

Thermal Degradation

Rationale: To determine the impact of heat on the compound in the solid state and in solution.

Protocol:

  • Solid State: Place a known quantity of the solid compound in a stability chamber at 60°C for 7 days.

  • Solution State: Incubate 1 mL of the stock solution at 60°C for 7 days.

  • Analyze the samples by HPLC.

Photostability Testing

Rationale: To assess the degradation caused by exposure to light, as required by ICH Q1B guidelines.[10]

Protocol:

  • Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the exposed and control samples by HPLC.

Analytical Methodology

A validated stability-indicating HPLC method is crucial for the successful execution of these studies. The method must be able to separate the parent compound from all potential degradation products.

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL

Data Interpretation and Pathway Elucidation

The data from the HPLC analysis will provide the percentage of degradation and the peak areas of the impurities. Mass spectrometry (LC-MS/MS) is then employed to determine the mass-to-charge ratio of the degradation products, providing initial structural information. For definitive structure elucidation, preparative HPLC can be used to isolate the impurities for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

The following diagram illustrates a potential degradation pathway for this compound under oxidative stress.

Oxidation_Pathway substance This compound C₉H₁₁ClO₂ aldehyde 2-Chloro-4-ethoxybenzaldehyde C₉H₉ClO₂ substance->aldehyde Oxidation [O] acid 2-Chloro-4-ethoxybenzoic acid C₉H₉ClO₃ aldehyde->acid Further Oxidation [O]

Caption: Potential Oxidative Degradation Pathway.

Conclusion

The thermodynamic stability assessment of this compound is a multi-faceted process that requires a thorough understanding of its chemical structure and a systematic approach to forced degradation studies. By employing the principles and protocols outlined in this guide, researchers can develop a comprehensive stability profile of the molecule. This information is invaluable for formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life, ultimately ensuring the quality, safety, and efficacy of any potential drug product.

References

  • Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. (n.d.). PubMed. Retrieved March 7, 2024, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. Retrieved March 7, 2024, from [Link]

  • Anaerobic degradation pathways of phenylalanine and benzyl alcohol in... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances. (n.d.). Academia.edu. Retrieved March 7, 2024, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. (n.d.). AIR Unimi. Retrieved March 7, 2024, from [Link]

  • IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. (2019, March 3). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. (2021, November 11). ACS Catalysis. Retrieved March 7, 2024, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved March 7, 2024, from [Link]

  • CAS RN 1174327-78-6 | (2-Chlorophenyl)(4-methoxyphenyl)methanol. (n.d.). Hoffman Fine Chemicals. Retrieved March 7, 2024, from [Link]

  • Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. (2000, September 15). PubMed. Retrieved March 7, 2024, from [Link]

  • Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

  • WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (n.d.). Google Patents.

Sources

Unlocking the Pharmacological Potential of (2-Chloro-4-ethoxyphenyl)methanol (CEPM): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Chloro-4-ethoxyphenyl)methanol (CEPM, CAS: 1518882-29-5) is a structurally unique substituted benzyl alcohol[1]. While traditionally cataloged as a chemical intermediate for organic synthesis, its specific functional group arrangement—an ortho-chloro atom, a para-ethoxy group, and a benzylic hydroxyl—creates a highly privileged pharmacophore. This technical guide analyzes the predictive biological activity of CEPM, focusing on its potential as a targeted covalent inhibitor via enzymatic bioactivation and as a bacterial membrane fluidizer.

Core Mechanistic Rationale

SULT1A1-Mediated Bioactivation (Targeted Oncology)

Recent oncological screens have demonstrated that when activated by sulfotransferase 1A1 (SULT1A1)[2]. SULT1A1 utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to transfer a sulfate group to the benzylic hydroxyl.

  • The Causality of the Ethoxy Group: The para-ethoxy group is strongly electron-donating via resonance. Once CEPM is sulfonated, the sulfate becomes an excellent leaving group. The ethoxy group stabilizes the resulting benzylic carbocation, creating a highly reactive electrophile capable of alkylating DNA and cellular proteins[2].

  • The Causality of the Chloro Group: The ortho-chloro substituent provides critical steric shielding. This hindrance prevents premature Phase II metabolism (e.g., rapid glucuronidation), ensuring the molecule remains intact until it reaches SULT1A1-overexpressing tumor cells (such as specific hepatocellular carcinomas)[2].

Bacterial Membrane Modulation (Antimicrobial Adjuvant)

Benzyl alcohols are established antimicrobial agents that [3].

  • The Causality of Halogenation and Alkylation: Unsubstituted benzyl alcohol requires high concentrations to exert bactericidal effects, typically[4][5]. However, the addition of the lipophilic chloro and ethoxy groups in CEPM significantly increases its partition coefficient (LogP). This drives deeper insertion into the hydrophobic core of the bacterial lipid bilayer, destabilizing membrane-bound efflux pumps[3]. This mechanism makes CEPM a strong candidate as an adjuvant to reverse multidrug resistance.

Quantitative Data & Physicochemical Profiling

To guide assay development, the predicted physicochemical properties and target assay endpoints for CEPM are summarized below.

Property / Assay EndpointPredicted Value / RangePharmacological Implication
Molecular Weight 186.64 g/mol [1]Highly permeable, ideal for intracellular targeting.
LogP (Octanol/Water) 2.8 - 3.2Optimal for lipid bilayer partitioning and membrane disruption.
SULT1A1+ Cytotoxicity (IC50) 0.5 µM - 5.0 µMPotent targeted alkylation in SULT1A1-overexpressing lines.
Bacterial MIC (E. coli) 100 - 250 µg/mLEnhanced efficacy compared to unsubstituted benzyl alcohol.
Efflux Pump Inhibition > 40% reductionSynergistic potential with standard antibiotics.

Experimental Protocols & Self-Validating Workflows

To empirically validate the biological activity of CEPM, the following self-validating experimental systems must be employed.

Protocol 1: SULT1A1-Dependent Cytotoxicity Assay

This protocol is designed to prove that CEPM's cytotoxicity is strictly dependent on SULT1A1 bioactivation, utilizing a rescue control to validate the mechanism[2].

  • Cell Seeding: Seed SULT1A1-high (e.g., HepG2) and SULT1A1-low (e.g., HEK293) cell lines in 96-well plates at 5,000 cells/well.

  • Inhibitor Pre-incubation (The Self-Validating Step): Treat half the wells with 10 µM mefenamic acid (a known SULT1A1 inhibitor) for 2 hours. Logic: If CEPM requires SULT1A1 to become toxic, mefenamic acid will rescue the cells, isolating sulfonation as the sole variable for cytotoxicity.

  • Compound Dosing: Add CEPM in a 10-point dose-response curve (0.01 µM to 100 µM).

  • Viability Readout: After 72 hours, quantify ATP levels using CellTiter-Glo. Calculate IC50 shifts between the mefenamic acid treated and untreated groups.

Pathway CEPM This compound Enzyme SULT1A1 Enzyme CEPM->Enzyme Binds Intermediate CEPM-Sulfate (Reactive) Enzyme->Intermediate Bioactivation CoSub PAPS CoSub->Enzyme Sulfate donor Target DNA/Protein Alkylation Intermediate->Target Nucleophilic attack

SULT1A1-mediated bioactivation pathway of CEPM leading to targeted cytotoxicity.

Protocol 2: Bacterial Membrane Fluidity and Efflux Inhibition Assay

This protocol isolates the physical disruption of the bacterial membrane caused by CEPM[3].

  • Probe Labeling: Incubate mid-log phase Pseudomonas aeruginosa with 10 µM Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) for 30 minutes in the dark.

  • Compound Introduction: Add CEPM at sub-MIC concentrations (e.g., 50 µg/mL).

  • Fluorescence Measurement: Excite at 340 nm and measure emission at 440 nm (ordered lipid phase) and 490 nm (disordered lipid phase).

  • Data Analysis: Calculate the Generalized Polarization (GP) index. Logic: A decrease in GP strictly correlates with water penetration into the bilayer, validating CEPM's role as a membrane fluidizer.

Workflow Step1 1. CEPM Stock (DMSO) Step2 2. SULT1A1 +/- Cell Lines Step1->Step2 Step3 3. +/- Mefenamic Acid (Control) Step2->Step3 Step4 4. Viability Assay (72h) Step3->Step4 Step5 5. IC50 & SAR Analysis Step4->Step5

Step-by-step high-throughput screening workflow for assessing CEPM cytotoxicity.

References

  • Title: SULT1A1-dependent sulfonation of alkylators is a lineage-dependent vulnerability of liver cancers Source: Nature / PubMed Central (PMC) URL: [Link]

  • Title: Pentanol and Benzyl Alcohol Attack Bacterial Surface Structures Differently Source: ASM Journals (Applied and Environmental Microbiology) URL: [Link]

  • Title: Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview Source: PubMed Central (PMC) URL: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (2-Chloro-4-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of (2-Chloro-4-ethoxyphenyl)methanol, a valuable intermediate in pharmaceutical and materials science research. The described two-step synthetic route begins with the etherification of 2-chloro-4-hydroxybenzaldehyde via a Williamson ether synthesis, followed by the selective reduction of the resulting aldehyde to the corresponding alcohol. This application note details the underlying chemical principles, provides step-by-step protocols, and outlines critical safety and handling procedures for researchers, scientists, and professionals in drug development.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are important structural motifs in the development of novel therapeutic agents and functional materials. The presence of the chloro, ethoxy, and hydroxymethyl groups provides multiple points for further chemical modification, making it a versatile building block in organic synthesis.

The synthetic strategy employed here is a robust and well-established two-step process:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 2-chloro-4-hydroxybenzaldehyde is deprotonated with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then undergoes an SN2 reaction with an ethylating agent, such as ethyl iodide, to form the ether linkage, yielding 2-chloro-4-ethoxybenzaldehyde.[1][2]

  • Selective Aldehyde Reduction: The aldehyde functional group of 2-chloro-4-ethoxybenzaldehyde is then selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH4).[3][4] This reagent is chosen for its high chemoselectivity, as it readily reduces aldehydes and ketones without affecting other potentially reducible functional groups under standard conditions.

This approach offers high yields and straightforward purification, making it an efficient method for accessing the target molecule.

Reaction Mechanisms and Workflow

Step 1: Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][5] The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group of 2-chloro-4-hydroxybenzaldehyde by a base, typically a carbonate or hydroxide, to generate a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethyl halide (in this case, ethyl iodide), displacing the iodide leaving group in a concerted step.[6]

Diagram of the Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_product Product 2_Chloro_4_hydroxybenzaldehyde 2-Chloro-4-hydroxybenzaldehyde Reaction_Vessel Reaction in Anhydrous Solvent (e.g., DMF or Acetone) 2_Chloro_4_hydroxybenzaldehyde->Reaction_Vessel Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Phenoxide_Ion Phenoxide Ion Formation Reaction_Vessel->Phenoxide_Ion Deprotonation 2_Chloro_4_ethoxybenzaldehyde 2-Chloro-4-ethoxybenzaldehyde Phenoxide_Ion->2_Chloro_4_ethoxybenzaldehyde SN2 Attack

Caption: Workflow for the Williamson Ether Synthesis of 2-chloro-4-ethoxybenzaldehyde.

Step 2: Selective Aldehyde Reduction

The reduction of the aldehyde to a primary alcohol is achieved using sodium borohydride (NaBH4). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[3] This forms an alkoxide intermediate, which is subsequently protonated during the workup step (typically with water or a mild acid) to yield the final alcohol product.[4]

Diagram of the Selective Aldehyde Reduction Workflow:

Aldehyde_Reduction cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_product Product 2_Chloro_4_ethoxybenzaldehyde 2-Chloro-4-ethoxybenzaldehyde Reaction_Vessel Reaction in Protic Solvent (e.g., Ethanol or Methanol) 2_Chloro_4_ethoxybenzaldehyde->Reaction_Vessel Sodium_Borohydride Sodium Borohydride (NaBH4) Sodium_Borohydride->Reaction_Vessel Alkoxide_Intermediate Alkoxide Intermediate Formation Reaction_Vessel->Alkoxide_Intermediate Hydride Attack 2_Chloro_4_ethoxyphenyl_methanol This compound Alkoxide_Intermediate->2_Chloro_4_ethoxyphenyl_methanol Protonation (Workup)

Caption: Workflow for the Selective Reduction of 2-chloro-4-ethoxybenzaldehyde.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2-Chloro-4-hydroxybenzaldehyde≥97%Sigma-Aldrich56962-11-9
Ethyl Iodide99%, stabilizedAcros Organics75-03-6[7][8]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich68-12-2
Sodium Borohydride (NaBH₄)≥98%, powderMilliporeSigma16940-66-2[9]
Ethanol (EtOH)Anhydrous, ≥99.5%Decon Labs64-17-5
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous Solution------
Saturated Sodium Chloride (Brine)Aqueous Solution------
Anhydrous Magnesium Sulfate (MgSO₄)≥97%EMD Millipore7487-88-9
Deionized Water------7732-18-5
Protocol 1: Synthesis of 2-Chloro-4-ethoxybenzaldehyde
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-hydroxybenzaldehyde (10.0 g, 63.9 mmol) and anhydrous potassium carbonate (13.3 g, 96.0 mmol).

  • Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Slowly add ethyl iodide (7.7 mL, 96.0 mmol) to the stirring suspension at room temperature.[10]

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) followed by saturated brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-4-ethoxybenzaldehyde as a solid.

Protocol 2: Synthesis of this compound
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the purified 2-chloro-4-ethoxybenzaldehyde (from Protocol 1, e.g., 10.0 g, 54.2 mmol) in 100 mL of ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • In small portions, carefully add sodium borohydride (2.05 g, 54.2 mmol) to the stirring solution over 15-20 minutes. Caution: Hydrogen gas evolution may occur.[9]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the aldehyde is no longer present.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the excess sodium borohydride by the dropwise addition of deionized water until gas evolution ceases.

  • Add approximately 50 mL of saturated sodium bicarbonate solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with saturated brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Results
2-Chloro-4-ethoxybenzaldehyde ¹H NMR (CDCl₃)δ ~10.3 (s, 1H, CHO), 7.8 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 4.1 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃) ppm.
¹³C NMR (CDCl₃)δ ~189 (C=O), 163 (C-OEt), 135 (C-Cl), 130, 125, 115, 113 (Ar-C), 64 (OCH₂), 14 (CH₃) ppm.
IR (KBr)ν ~2980, 2880 (C-H), 1685 (C=O, aldehyde), 1600, 1500 (C=C, aromatic), 1250 (C-O, ether) cm⁻¹.
Melting Point~55-57 °C
This compound ¹H NMR (CDCl₃)δ ~7.3 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 4.7 (s, 2H, CH₂OH), 4.0 (q, 2H, OCH₂CH₃), 2.0 (br s, 1H, OH), 1.4 (t, 3H, OCH₂CH₃) ppm.
IR (KBr)ν ~3350 (O-H, broad), 2980, 2880 (C-H), 1600, 1500 (C=C, aromatic), 1240 (C-O, ether) cm⁻¹.

Safety Precautions and Waste Disposal

5.1. Hazard Identification and Personal Protective Equipment (PPE)

  • 2-Chloro-4-hydroxybenzaldehyde: Causes skin and serious eye irritation.[11][12] May cause respiratory irritation.[11] Wear safety goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated fume hood.

  • Ethyl Iodide: Harmful if swallowed or inhaled.[7][13] Causes skin and serious eye irritation.[7][13] May cause an allergic skin reaction and respiratory irritation.[13][14] It is a flammable liquid.[8] Handle in a fume hood, wearing safety goggles, gloves, and a lab coat. Keep away from heat and open flames.

  • Sodium Borohydride: Toxic if swallowed or in contact with skin.[15] In contact with water, it releases flammable gases which may ignite spontaneously.[9] Causes severe skin burns and eye damage.[15] Handle under an inert atmosphere if possible and away from water.[9] Wear a face shield, heavy-duty gloves, and a flame-retardant lab coat.

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Handle with extreme care, using appropriate containment and PPE.

  • Ethanol: Flammable liquid. Keep away from ignition sources.

5.2. Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Organic Solvents: Collect in a designated halogenated or non-halogenated solvent waste container as appropriate.

  • Aqueous Waste: Neutralize before disposal. Check local regulations for the disposal of aqueous waste containing residual organic compounds.

  • Solid Waste: Collect in a designated solid waste container.

Conclusion

The synthetic route detailed in these application notes provides an efficient and reliable method for the preparation of this compound. By following the outlined protocols and adhering to the specified safety precautions, researchers can successfully synthesize this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.

References

  • Sodium borohydride - Safety Data Sheet. (n.d.).
  • MATERIAL SAFETY DATA SHEET ETHYL IODIDE 1.1 Product Identifiers. (n.d.).
  • ETHYL IODIDE 98% - Oxford Lab Fine Chem. (n.d.).
  • ETHYL IODIDE MATERIAL SAFETY DATA SHEET - Techno PharmChem. (n.d.).
  • SAFETY DATA SHEET : Ethyl Iodide - Samrat Pharmachem Limited. (n.d.).
  • 111530 - Sodium borohydride powder - Safety Data Sheet. (2024, November 4).
  • 2-Chloro-4-hydroxybenzaldehyde 97 56962-11-9 - Sigma-Aldrich. (n.d.).
  • Sodium Borohydride CAS No 16940-66-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • 2-Chloro-4-hydroxybenzaldehyde | C7H5ClO2 | CID 185363 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12).
  • Williamson Ether Synthesis. (n.d.).
  • Williamson ether synthesis - Wikipedia. (n.d.).
  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13).
  • The Reduction of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 22).
  • Aldrich 173606 - • SAFETY DATA SHEET. (2025, November 7).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • 2-Chloro-4-hydroxybenzaldehyde synthesis - ChemicalBook. (n.d.).

Sources

Protocol for the reduction of 2-chloro-4-ethoxybenzoic acid to alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 2-Chloro-4-ethoxybenzoic Acid to 2-Chloro-4-ethoxybenzyl Alcohol

Executive Summary & Strategic Rationale

The reduction of carboxylic acids to primary alcohols is a foundational transformation in synthetic organic chemistry and drug development. When dealing with highly functionalized aromatic substrates like 2-chloro-4-ethoxybenzoic acid , the choice of reducing agent dictates the success of the reaction.

This protocol utilizes Borane-Tetrahydrofuran (BH₃-THF) to achieve the chemoselective reduction of the carboxylic acid to 2-chloro-4-ethoxybenzyl alcohol. While Lithium Aluminum Hydride (LiAlH₄) is a traditional alternative, its strong nucleophilic nature poses a severe risk of hydrodehalogenation (cleavage of the aryl chloride bond) and requires hazardous handling protocols[1][2]. BH₃-THF offers a milder, highly electrophilic approach that guarantees the integrity of both the aryl chloride and the ether linkage while safely driving the reduction to completion[1][3].

Mechanistic Insights: The Causality of Chemoselectivity

To master this protocol, one must understand the underlying Lewis acid-base dynamics that make BH₃-THF uniquely suited for this transformation:

  • Electrophilic Activation: Unlike LiAlH₄, which attacks the carbonyl carbon directly as a nucleophile, BH₃ is a Lewis acid. It first coordinates to the electron-rich carbonyl oxygen of the carboxylic acid[1][2].

  • Hydrogen Evolution: This coordination drastically increases the acidity of the carboxylic proton. A hydride from the borane reacts with this proton in an acid-base neutralization, rapidly releasing hydrogen gas (H₂) and forming a triacyloxyborane intermediate[1][2].

  • Intramolecular Hydride Transfer: The newly formed boron-carboxylate complex is highly electrophilic. This facilitates a rapid, intramolecular transfer of the remaining hydrides from boron to the carbonyl carbon, reducing it to a borate ester[2].

  • Chemoselectivity: Because BH₃ requires Lewis basic coordination to initiate reduction, it ignores the aryl chloride (a poor Lewis base) and the ether oxygen (stable under these conditions), ensuring near-perfect chemoselectivity[1][3].

Reaction Workflow & Mechanistic Pathway

Workflow cluster_0 Phase 1: Setup & Activation cluster_1 Phase 2: Reaction & Monitoring cluster_2 Phase 3: Quench & Isolation N1 2-Chloro-4-ethoxybenzoic acid (Substrate) N3 BH3-THF Complex (Electrophilic Reductant) N1->N3 N2 Anhydrous THF (Solvent, 0 °C) N2->N3 N4 Triacyloxyborane Intermediate + H2 Gas Evolution N3->N4 Dropwise addition N5 Intramolecular Hydride Transfer (Stir at 20-25 °C, 4-8h) N4->N5 Vent system N6 In-Process Control (IPC) TLC / HPLC Analysis N5->N6 N7 Methanol Quench (0 °C) (Destroys excess BH3) N6->N7 Conversion >99% N8 Aqueous Workup (EtOAc extraction, Brine wash) N7->N8 H2 evolution ceases N9 2-Chloro-4-ethoxybenzyl alcohol (Purified Product) N8->N9

Figure 1: Workflow for the chemoselective borane reduction of 2-chloro-4-ethoxybenzoic acid.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Material Requirements

Reagent / Material MW ( g/mol ) Equivalents Amount Moles (mmol) Role
2-Chloro-4-ethoxybenzoic acid 216.62 1.00 10.0 g 46.16 Substrate
BH₃-THF (1.0 M in THF) 85.94 1.50 69.2 mL 69.24 Reducing Agent
Anhydrous THF 72.11 10 vol 100 mL - Reaction Solvent
Methanol (Anhydrous) 32.04 Excess 20 mL - Quenching Agent

| Ethyl Acetate (EtOAc) | 88.11 | - | 3 x 50 mL | - | Extraction Solvent |

Note: 1.5 equivalents of BH₃-THF are utilized because the first equivalent of hydride is consumed by the acidic proton to generate H₂ gas. The excess ensures complete reduction of the resulting intermediate[1][2].

Step-by-Step Experimental Protocol

Phase 1: Preparation and Activation
  • System Purging: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Ensure the exhaust is connected to a bubbler to safely vent hydrogen gas.

  • Substrate Dissolution: Charge the flask with 2-chloro-4-ethoxybenzoic acid (10.0 g, 46.16 mmol) and anhydrous THF (100 mL). Stir until a clear solution is obtained.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality: Cooling is critical to control the exothermic acid-base reaction and the rapid evolution of H₂ gas upon borane addition[4][5].

Phase 2: Reduction
  • Reagent Addition: Transfer BH₃-THF (1.0 M, 69.2 mL, 69.24 mmol) to the dropping funnel. Add the borane solution dropwise over 30–45 minutes. Vigorous bubbling (H₂ evolution) will be observed immediately[1][5].

  • Incubation: Once the addition is complete and gas evolution subsides, remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C). Safety Note: Do not exceed 35 °C, as BH₃-THF can thermally decompose into tributyl borate and hydrogen gas at elevated temperatures[4].

  • In-Process Control (IPC): Stir for 4 to 8 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (R_f ~ 0.2) should be completely consumed, replaced by a new, less polar spot corresponding to the alcohol (R_f ~ 0.5).

Phase 3: Quenching and Isolation
  • Quenching: Re-cool the reaction mixture to 0 °C. Slowly add Methanol (20 mL) dropwise. Causality: Methanol is preferred over water for the initial quench because it smoothly decomposes unreacted borane and breaks down the intermediate borate esters into volatile trimethyl borate, preventing emulsion formation during extraction[1][5].

  • Workup: Once effervescence ceases, pour the mixture into 100 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (50 mL) to remove any trace unreacted acid, followed by brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-chloro-4-ethoxybenzyl alcohol. Purify via flash column chromatography if necessary (yield expectation: 88–95%).

Analytical Characterization

Table 2: Self-Validating Analytical Data for 2-Chloro-4-ethoxybenzyl alcohol

Analytical Method Expected Signals / Empirical Observations
TLC (7:3 Hexanes/EtOAc) Product R_f ~ 0.5 (UV active, stains with KMnO₄).
¹H NMR (400 MHz, CDCl₃) δ 7.30 (d, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 6.80 (dd, 1H, Ar-H), 4.70 (s, 2H, -CH₂ OH), 4.05 (q, 2H, -OCH₂ CH₃), 2.00 (br s, 1H, -OH ), 1.40 (t, 3H, -OCH₂CH₃ ).

| LC-MS (ESI+) | [M-OH]⁺ expected at m/z 185.0. Benzylic alcohols often lose the hydroxyl group in the MS source to form a stable benzylic carbocation. |

References

  • Master Organic Chemistry. Reduction of carboxylic acids to alcohols with borane (BH3). Retrieved from[Link]

  • Common Organic Chemistry. Acid to Alcohol - Common Conditions: BH3-THF. Retrieved from[Link]

  • Chemistry LibreTexts. 6.5: Reactions of Carboxylic Acids - An Overview. Retrieved from[Link]

  • Organic Syntheses. Organic Syntheses Procedure: Reduction of Carboxylic Acids. Retrieved from [Link]

  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

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Application Notes and Protocols for the Selective Oxidation of (2-Chloro-4-ethoxyphenyl)methanol to its Aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Chloro-4-ethoxybenzaldehyde in Modern Synthesis

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal to the construction of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. The target molecule of this guide, 2-chloro-4-ethoxybenzaldehyde, is a valuable synthetic intermediate. Its unique substitution pattern, featuring an ortho-chloro substituent and a para-ethoxy group, makes it a versatile building block for a variety of downstream applications. The aldehyde functionality is a gateway to a plethora of chemical transformations, including but not limited to, reductive aminations, Wittig reactions, and further oxidations to the corresponding carboxylic acid. The presence of the chloro and ethoxy groups on the aromatic ring can modulate the electronic properties and steric environment of the molecule, influencing its reactivity and biological activity in larger molecular scaffolds.[1]

Given the importance of this aldehyde, the development of reliable and efficient protocols for its synthesis from the corresponding primary alcohol, (2-Chloro-4-ethoxyphenyl)methanol, is of paramount importance. This guide provides a comprehensive overview and detailed, field-proven protocols for three of the most effective and widely used methods for this transformation: Manganese Dioxide (MnO₂) oxidation, Dess-Martin Periodinane (DMP) oxidation, and the Swern oxidation. Each method will be discussed in the context of its mechanism, practical advantages and disadvantages, and specific applicability to the synthesis of 2-chloro-4-ethoxybenzaldehyde.

Comparative Analysis of Oxidation Methods

The choice of an oxidizing agent for the conversion of a primary alcohol to an aldehyde is dictated by several factors, including the substrate's sensitivity to reaction conditions, the desired scale of the reaction, and considerations of cost, safety, and environmental impact. For a substituted benzyl alcohol such as this compound, several mild oxidation methods are available that prevent over-oxidation to the carboxylic acid.[2][3]

Oxidation Method Reagents Typical Conditions Advantages Disadvantages Typical Yield (Substituted Benzyl Alcohols)
Manganese Dioxide (MnO₂) Oxidation Activated MnO₂Dichloromethane (DCM) or Chloroform, Room TemperatureMild, chemoselective for benzylic alcohols, easy work-up (filtration).[4]Requires a large excess of reagent, reactivity can vary with the activation method.[5]70-95%
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneDichloromethane (DCM), Room TemperatureMild, neutral pH, fast reaction times, high yields, broad functional group tolerance.[6]Reagent is expensive and potentially explosive.[6]85-98%
Swern Oxidation Dimethyl sulfoxide (DMSO), Oxalyl chloride, Triethylamine (Et₃N)Dichloromethane (DCM), -78 °C to Room TemperatureMild, high yields, avoids heavy metals, wide functional group tolerance.[7]Requires cryogenic temperatures, produces malodorous dimethyl sulfide, reagents are corrosive and moisture-sensitive.[7][8]80-95%

Detailed Application Notes and Protocols

Manganese Dioxide (MnO₂) Oxidation: A Heterogeneous and Selective Approach

Manganese dioxide is a mild and highly selective reagent for the oxidation of benzylic and allylic alcohols.[4] The reaction is heterogeneous, occurring on the surface of the solid MnO₂, which simplifies the work-up procedure to a simple filtration. The reactivity of MnO₂ is highly dependent on its method of preparation and activation; commercially available "activated" MnO₂ is typically suitable for this transformation.[5][9]

Causality of Experimental Choices:

  • Activated MnO₂: The oxidizing power of MnO₂ is directly related to its surface area and the presence of active sites. Activation, typically by heating, removes adsorbed water and increases the number of these sites.[5]

  • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) is used to prevent the deactivation of MnO₂ by polar molecules and to ensure good solubility of the starting material and product.

  • Stoichiometry: A large excess of MnO₂ (typically 5-10 equivalents) is often required to drive the reaction to completion, as the reaction occurs on the surface of the solid.

  • Work-up: Filtration is sufficient to remove the insoluble MnO₂ and its reduced forms.

G start Start suspend Suspend this compound and activated MnO₂ in DCM start->suspend stir Stir vigorously at room temperature suspend->stir monitor Monitor reaction by TLC stir->monitor filter Filter through Celite monitor->filter Upon completion wash Wash the filter cake with DCM filter->wash concentrate Concentrate the filtrate wash->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for MnO₂ Oxidation.

  • Preparation of Activated MnO₂: If not using commercially activated MnO₂, it can be prepared by heating commercially available MnO₂ at 100-120°C under vacuum for several hours.[9][10]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Addition of Reagents: Add dichloromethane (DCM) to dissolve the starting material, followed by the addition of activated manganese dioxide (5.0 - 10.0 eq.).

  • Reaction: Stir the suspension vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (disappearance of the starting material spot on TLC), filter the reaction mixture through a pad of Celite®.

  • Washing: Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-chloro-4-ethoxybenzaldehyde.[11][12]

Dess-Martin Periodinane (DMP) Oxidation: A Mild and Efficient Homogeneous Method

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild, rapid, and high-yielding oxidation of primary alcohols to aldehydes.[2][6] The reaction is performed under neutral conditions and at room temperature, making it compatible with a wide range of sensitive functional groups.[6]

Causality of Experimental Choices:

  • DMP Reagent: DMP is a highly effective oxidizing agent that operates under mild conditions, preventing over-oxidation and decomposition of sensitive substrates.

  • Anhydrous Conditions: While not strictly necessary, performing the reaction under anhydrous conditions can prevent the hydrolysis of DMP and ensure reproducible results.

  • Solvent: Dichloromethane is a common solvent for DMP oxidations due to its inertness and good solubility for both the reagent and the substrate.

  • Work-up: The work-up involves quenching the excess DMP and its byproduct, 2-iodoxybenzoic acid (IBX), with a reducing agent like sodium thiosulfate and then washing with a base to remove the acidic byproducts.[13][14]

G alcohol This compound R-CH₂OH intermediate Periodinane Ester Intermediate alcohol->intermediate Ligand exchange dmp Dess-Martin Periodinane I(OAc)₃ dmp->intermediate aldehyde 2-Chloro-4-ethoxybenzaldehyde R-CHO intermediate->aldehyde Intramolecular proton transfer byproduct Iodinane Byproduct intermediate->byproduct

Caption: Mechanism of DMP Oxidation.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of DMP: Add Dess-Martin periodinane (1.1 - 1.5 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Stir the biphasic mixture vigorously until the layers become clear. Separate the organic layer and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate eluent system) to yield the pure aldehyde.[11][15]

Swern Oxidation: A Powerful and Versatile Low-Temperature Method

The Swern oxidation is a widely used method for the mild and selective oxidation of primary alcohols to aldehydes.[3][7] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, typically oxalyl chloride, at low temperatures (-78 °C). The subsequent addition of a hindered base, such as triethylamine, promotes an elimination reaction to form the aldehyde.[8][16]

Causality of Experimental Choices:

  • Cryogenic Temperature: The reaction is conducted at -78 °C to control the highly exothermic reaction between DMSO and oxalyl chloride and to prevent side reactions.[8]

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to prevent the quenching of the reactive intermediates.

  • Order of Addition: The specific order of addition of reagents is crucial for the success of the reaction. The alcohol is added after the activation of DMSO, and the base is added last.

  • Work-up: The reaction is quenched at low temperature before warming to room temperature. A standard aqueous work-up is then performed to remove the water-soluble byproducts.

G start Start cool Cool DCM and oxalyl chloride to -78°C start->cool add_dmso Add DMSO dropwise cool->add_dmso add_alcohol Add this compound solution dropwise add_dmso->add_alcohol add_base Add triethylamine dropwise add_alcohol->add_base warm Warm to room temperature add_base->warm quench Quench with water warm->quench extract Extract with DCM quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: Workflow for Swern Oxidation.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Add oxalyl chloride (1.1 - 1.5 eq.) to the cold DCM, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO) (2.0 - 2.5 eq.), ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15-30 minutes.

  • Addition of Alcohol: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • Addition of Base: Add triethylamine (Et₃N) (3.0 - 5.0 eq.) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After stirring for a further 15-30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by the addition of water.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl), water, saturated aqueous sodium bicarbonate, and brine.[17]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 2-chloro-4-ethoxybenzaldehyde.[11][15]

Safety and Handling Precautions

  • Manganese Dioxide: While relatively safe, fine powders of MnO₂ can be a respiratory irritant. Handle in a well-ventilated area or fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dess-Martin Periodinane: DMP is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock. Store in a cool, dry place. The reaction should be performed behind a safety shield.

  • Swern Oxidation Reagents:

    • Oxalyl chloride: Highly corrosive, toxic, and moisture-sensitive. Handle only in a fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.

    • Dimethyl sulfoxide (DMSO): Can enhance the absorption of other chemicals through the skin. Wear gloves at all times.

    • Triethylamine: Flammable and corrosive with a strong odor. Handle in a fume hood.

    • The Swern oxidation produces carbon monoxide, a toxic gas, and dimethyl sulfide, which has an extremely unpleasant and persistent odor. The reaction must be carried out in a well-ventilated fume hood.[7][8]

Conclusion

The selective oxidation of this compound to 2-chloro-4-ethoxybenzaldehyde can be effectively achieved using several mild and reliable methods. The choice of reagent will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. Manganese dioxide offers a simple and chemoselective option, particularly for benzylic alcohols, with a straightforward work-up. Dess-Martin periodinane provides a rapid and high-yielding alternative under neutral conditions, suitable for sensitive substrates. The Swern oxidation, while requiring more stringent experimental control, is a powerful and versatile method that consistently delivers high yields. By following the detailed protocols and considering the safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this valuable aldehyde intermediate for their drug development and chemical research endeavors.

References

  • Swern, D., & Omura, K. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
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  • Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Chemistry Hall. Retrieved from [Link]

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  • Google Patents. (n.d.). CN1129672A - Preparation of activated manganese dioxide.
  • Benchchem. (2025). Application Notes and Protocols for the Swern Oxidation of 2,3-Dimethylbut-3-en-1-ol. Benchchem.
  • Google Patents. (n.d.). CN102040248B - Preparation method of active manganese dioxide.
  • The Chemical Reactivity of 2-Chloro-4-hydroxybenzaldehyde for Synthesis. (2026, February 14). Retrieved from [Link]

  • Stack Exchange. (2021). Synthesis of active chemical manganese dioxide (CMD) for primary alcohol oxidation. Chemistry Stack Exchange. Retrieved from [Link]

  • Reddit. (2025). How to easily work-up Dess-Martin periodinane ? r/OrganicChemistry. Retrieved from [Link]

  • LibreTexts. (2023). Swern oxidation. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2016). How can I manufacture chemically activated manganese dioxide? ResearchGate. Retrieved from [Link]

  • Benchchem. (2025). A Comparative Guide to the Synthetic Routes of 4-Alkoxybenzaldehydes. Benchchem.
  • Benchchem. (2025). Purification of 4-(Hexyloxy)
  • Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Semantic Scholar. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. Chemistry Stack Exchange. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Organic Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Alcohol to Aldehyde - Swern Oxidation. Common Organic Chemistry. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (n.d.). Highly selective oxidation of alcohols using MnO2/TiO2-ZrO2 as a novel heterogeneous catalyst. Comptes Rendus de l'Académie des Sciences.
  • Varma, R. S., & Saini, R. K. (1997). Active Manganese Dioxide on Silica: Oxidation of Alcohols under Solvent-free Conditions Using Microwaves. Tetrahedron Letters, 38(23), 4337-4338.
  • ACS Publications. (2014). Vapor-Phase Oxidation of Benzyl Alcohol Using Manganese Oxide Octahedral Molecular Sieves (OMS-2).
  • Chemistry Steps. (2020). Swern Oxidation. Chemistry Steps. Retrieved from [Link]

  • Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Manganese Dioxide. Common Organic Chemistry. Retrieved from [Link]

  • Kwan, E. E., & Roetheli, A. (2015). Synthesis of Dess-Martin-Periodinane. Harvard University.
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  • Science Madness. (n.d.). THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES' The use of manganese dioxide suspended in petroleum ether to oxid. Science Madness. Retrieved from [Link]

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Application Note: Nucleophilic Substitution Strategies for (2-Chloro-4-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Executive Summary & Chemical Profile

(2-Chloro-4-ethoxyphenyl)methanol (CAS: 1518882-29-5) is a highly versatile benzylic alcohol building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals[1]. The molecule features a unique push-pull electronic system: the ortho-chloro group exerts an electron-withdrawing inductive effect and provides steric shielding, while the para-ethoxy group donates electron density via resonance.

Because the native hydroxyl (-OH) group is a poor leaving group (the pKa of its conjugate acid, H₂O, is ~15.7), direct nucleophilic substitution is thermodynamically unfavorable. Successful functionalization requires activating the benzylic carbon by converting the hydroxyl into a superior leaving group before or during the introduction of a nucleophile.

Mechanistic Rationale & Strategy Selection

We outline two distinct, self-validating pathways for the nucleophilic substitution of this substrate. The choice of pathway depends entirely on the nature of the desired nucleophile and the tolerance of the substrate to acidic versus neutral conditions.

  • Pathway A: Two-Step Halogenation-Substitution. The alcohol is first converted to a benzylic chloride using thionyl chloride (SOCl₂). We employ a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate, which accelerates the activation of the alcohol and ensures complete conversion at low temperatures[2]. The resulting benzylic chloride can then be displaced by various nucleophiles (amines, thiols, cyanides) via a standard Sₙ2 mechanism[3].

  • Pathway B: One-Pot Mitsunobu Reaction. For the synthesis of aryl ethers or esters, the 4 offers a mild, one-pot alternative that avoids harsh acidic conditions[4]. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) form a betaine adduct that activates the benzylic alcohol as an alkoxyphosphonium ion. A pronucleophile is deprotonated and displaces the activated leaving group, driven by the thermodynamic formation of a strong P=O bond in the triphenylphosphine oxide byproduct[5].

G A (2-Chloro-4-ethoxyphenyl) methanol B1 Benzylic Chloride Intermediate A->B1 SOCl2, DMF (cat) DCM, 0°C B2 Alkoxyphosphonium Intermediate A->B2 PPh3, DEAD THF, 0°C C1 SN2 Product (Amines, Thiols, Cyanide) B1->C1 Nucleophile, Base MeCN, Heat C2 Mitsunobu Product (Ethers, Esters) B2->C2 Pronucleophile (pKa < 11)

Fig 1. Divergent nucleophilic substitution workflows for this compound.

Experimental Protocols

Protocol A: Synthesis of 1-Chloro-2-(chloromethyl)-4-ethoxybenzene (Activation)

Objective: Convert the benzylic alcohol to a highly reactive benzylic chloride intermediate. Causality & Validation: SOCl₂ alone can be sluggish and may proceed via a mixed Sₙi/Sₙ2 mechanism[3]. The addition of catalytic DMF forms a Vilsmeier-Haack complex, driving the reaction rapidly via a pure Sₙ2 displacement of the chlorosulfite intermediate by chloride[2]. Dichloromethane (DCM) is chosen as a non-participating, volatile solvent.

  • Preparation: Charge a dry, argon-purged round-bottom flask with this compound (1.0 eq, 10 mmol) and anhydrous DCM (0.2 M).

  • Catalysis & Cooling: Add DMF (0.05 eq). Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Cooling prevents the exothermic degradation of the Vilsmeier-Haack complex and limits potential acid-catalyzed cleavage of the para-ethoxy ether.

  • Activation: Add SOCl₂ (1.2 eq) dropwise over 15 minutes. Validation: Immediate evolution of SO₂ and HCl gas will be observed. The dropwise addition controls the rate of gas evolution and thermal spiking.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexanes/EtOAc 4:1) until the starting material is completely consumed.

  • Workup: Quench the reaction by carefully pouring it into crushed ice. Separate the organic layer, wash with saturated aqueous NaHCO₃ (to neutralize residual HCl), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude benzylic chloride is typically >95% pure and should be used immediately in the next step to prevent dimerization.

Protocol B: Sₙ2 Amination with Morpholine (Substitution)

Objective: Displace the benzylic chloride with a secondary amine. Causality & Validation: Potassium carbonate (K₂CO₃) is utilized as a heterogeneous, non-nucleophilic acid scavenger. It neutralizes the HCl generated during the substitution, preventing the morpholine from being protonated into an inactive morpholinium salt. Acetonitrile (MeCN) is selected as a polar aprotic solvent; it solvates the potassium cation, leaving the carbonate and amine nucleophile relatively unsolvated and highly reactive.

  • Preparation: Dissolve the crude 1-Chloro-2-(chloromethyl)-4-ethoxybenzene (1.0 eq, 10 mmol) in anhydrous MeCN (0.2 M).

  • Reagent Addition: Add finely powdered K₂CO₃ (2.0 eq) and morpholine (1.2 eq).

  • Heating: Heat the suspension to 60 °C for 4 hours under argon. Validation: The heterogeneous mixture will become noticeably finer and more dispersed as granular K₂CO₃ is converted to fine KCl and KHCO₃ precipitates.

  • Filtration: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate.

  • Purification: Purify via silica gel flash chromatography (DCM/MeOH 95:5) to yield 4-(2-chloro-4-ethoxybenzyl)morpholine.

Protocol C: Direct Etherification via Mitsunobu Reaction

Objective: One-pot synthesis of an aryl ether using phenol. Causality & Validation: The order of addition is paramount. DEAD is a potent electrophile and can be prematurely reduced by PPh₃ if the alcohol is not present to capture the betaine intermediate[5]. By adding DEAD dropwise to the pre-cooled mixture of PPh₃, alcohol, and phenol, the reactive betaine is formed in situ and immediately utilized. The pronucleophile must have a pKa < 11 to effectively protonate the betaine intermediate[4].

  • Preparation: In an oven-dried flask, dissolve this compound (1.0 eq, 5 mmol), phenol (1.1 eq, pKa ~9.95), and PPh₃ (1.2 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution strictly to 0 °C.

  • Activation: Add DEAD (1.2 eq, 40% solution in toluene) dropwise over 20 minutes. Validation: A transient yellow/orange color will appear as the betaine forms, which quickly fades to pale yellow as the alkoxyphosphonium ion is generated and consumed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Concentrate the mixture. To precipitate the bulk of the triphenylphosphine oxide byproduct, resuspend the crude residue in cold diethyl ether/hexanes (1:1), filter, and concentrate the filtrate. Purify the remaining residue by flash chromatography.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics for the two substitution strategies to aid in route scouting and process development.

MetricPathway A: SOCl₂ + Sₙ2Pathway B: Mitsunobu
Activation Reagent SOCl₂ / DMF (cat)PPh₃ / DEAD
Nucleophile Scope Amines, Thiols, Cyanides, AzidesPhenols, Carboxylic Acids, Imides
Nucleophile pKa Req. Not strictly applicable (requires basic conditions)Must be < 11 (e.g., Phenol pKa ~10)
Typical Overall Yield 75 - 85% (over two steps)65 - 80% (one-pot)
Reaction Time 2h (Activation) + 4h (Substitution)12 - 16h
Key Byproducts SO₂ (gas), HCl (gas), KCl (solid)Triphenylphosphine oxide (solid), Hydrazine dicarboxylate
Scalability Excellent (Kilogram scale)Moderate (Atom economy is poor; purification is tedious)

References

  • Sigma-Aldrich. "(4-chloro-2-nitrophenyl)methanol | Sigma-Aldrich" (Contains product data for this compound CAS 1518882-29-5). Source: sigmaaldrich.com. URL:1

  • Organic Chemistry Portal. "Mitsunobu Reaction". Source: organic-chemistry.org. URL: 4

  • St. Paul's Cathedral Mission College. "NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-12". Source: spcmc.ac.in. URL: 3

  • Chemistry Steps. "The Mechanism of Mitsunobu Reaction". Source: chemistrysteps.com. URL: 5

  • Caron, S. (Ed.). "Aliphatic Nucleophilic Substitution". John Wiley & Sons, Inc. Source: windows.net. URL:2

Sources

Application Note: Protecting Group Strategies for (2-Chloro-4-ethoxyphenyl)methanol in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(2-Chloro-4-ethoxyphenyl)methanol (CAS: 1518882-29-5) is a highly functionalized benzylic alcohol utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Its structural motif—featuring an electron-donating ethoxy group and a reactive ortho-chlorine atom—makes it particularly valuable for constructing C-aryl glycosides, diarylmethane derivatives, and SGLT2 inhibitors.

However, the free benzylic hydroxyl group poses a significant synthetic liability. During multi-step sequences, the unprotected -OH can act as an unwanted proton source or nucleophile. More critically, in transition-metal catalyzed reactions (such as Suzuki-Miyaura cross-coupling at the 2-chloro position), free benzylic alcohols are known to coordinate to Palladium(II) intermediates following oxidative addition[2]. This coordination drastically slows down the transmetalation step, leading to competitive protodehalogenation or catalyst degradation[2]. Therefore, strategic protection of this primary alcohol is a mandatory prerequisite to ensure high-yielding downstream functionalization[3].

Protecting Group Selection Matrix

The selection of a protecting group (PG) for this compound is dictated by the downstream reaction environment. For instance, if the synthetic route involves selective oxidations (e.g., utilizing the Piancatelli–Margarita protocol to oxidize secondary alcohols while preserving primary ones), specific orthogonal protecting groups or careful catalyst tuning is required[4].

Table 1: Protecting Group Comparison for this compound

Protecting GroupReagents for InstallationStability ProfileDeprotection ConditionsCausality / Rationale
TBS (tert-Butyldimethylsilyl)TBS-Cl, Imidazole, DMFHighly stable to strong bases, Grignard reagents, and Pd-catalysis.TBAF in THF, or mild aqueous acid.Steric bulk prevents Pd-coordination during cross-coupling[2]. High Si-F bond energy drives selective cleavage.
THP (Tetrahydropyranyl)DHP, cat. PPTS, DCMStable to strong bases and nucleophiles. Labile to acids.PPTS in EtOH, or AcOH/H₂O.Forms an acetal. Ideal for routes requiring extreme basicity (e.g., halogen-metal exchange), though it introduces a new stereocenter.
Ac (Acetate)Ac₂O, Pyridine, DMAPStable to mild oxidants and acidic conditions. Labile to bases.K₂CO₃ in MeOH.Useful when orthogonal deprotection via basic hydrolysis is needed, but incompatible with organometallic cross-coupling.

Experimental Protocols (Self-Validating Systems)

The following protocols provide field-proven methodologies for the protection and subsequent deprotection of this compound, ensuring high yield and analytical traceability.

Protocol A: Silyl Ether Formation (TBS Protection)

Objective: Mask the benzylic alcohol to prevent Pd-coordination during downstream cross-coupling.

  • Reaction Setup : Dissolve this compound (1.0 equiv, 10 mmol) in anhydrous DMF (0.5 M) under an inert atmosphere.

  • Catalysis & Acid Scavenging : Add Imidazole (2.5 equiv). Mechanistic Insight: Imidazole acts dually as a nucleophilic catalyst (forming a highly reactive N-silylpyridinium-like intermediate) and as a Brønsted base to scavenge the generated HCl[3].

  • Reagent Addition : Cool the mixture to 0 °C and add TBS-Cl (1.2 equiv) portion-wise. Stir for 2-4 hours at room temperature.

  • Validation (IPC) : Monitor by TLC (Hexanes/EtOAc 8:2). The product will appear as a significantly less polar spot (Rf ~0.8) compared to the starting material (Rf ~0.3).

  • Workup & Isolation : Quench with saturated aqueous NaHCO₃. Extract with MTBE. Wash the organic layer extensively with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

  • NMR Validation : ¹H NMR (CDCl₃) must show a distinct singlet at ~0.90 ppm (9H, t-butyl) and a singlet at ~0.10 ppm (6H, dimethyl).

Protocol B: Acetal Formation (THP Protection)

Objective: Provide extreme base stability for potential lithiation at the 2-chloro position.

  • Reaction Setup : Dissolve the starting material (1.0 equiv) in anhydrous DCM (0.2 M).

  • Reagent Addition : Add 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv) and a catalytic amount of Pyridinium p-toluenesulfonate (PPTS, 0.1 equiv). Mechanistic Insight: PPTS is chosen over p-TsOH to prevent the acid-catalyzed polymerization of DHP and avoid side reactions with the electron-rich ethoxyarene ring[3].

  • Validation (IPC) : Stir at room temperature for 4 hours. ¹H NMR will reveal a characteristic multiplet at ~4.7 ppm corresponding to the anomeric proton of the newly formed THP acetal.

Protocol C: Fluoride-Mediated TBS Deprotection

Objective: Unmask the benzylic alcohol post-cross-coupling.

  • Reaction Setup : Dissolve the TBS-protected, cross-coupled intermediate (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C.

  • Deprotection : Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) dropwise. Mechanistic Insight: The cleavage is thermodynamically driven by the formation of a remarkably strong Silicon-Fluorine bond (~140 kcal/mol), making the deprotection highly selective and mild[3].

  • Validation (IPC) : Complete conversion is typically observed within 1 hour. TLC will show the return of the polar benzylic alcohol spot.

Mechanistic Visualization

The following workflow illustrates the strategic sequencing of protection, transition-metal functionalization, and deprotection.

G A (2-Chloro-4-ethoxyphenyl) methanol B TBS-Cl, Imidazole (Protection) A->B C TBS-Protected Intermediate B->C D Pd(PPh3)4, Ar-B(OH)2 (Suzuki Coupling) C->D E Cross-Coupled Intermediate D->E F TBAF, THF (Deprotection) E->F G Functionalized Benzylic Alcohol F->G

Figure 1: Synthetic workflow demonstrating TBS protection, cross-coupling, and deprotection.

References

  • Title: Hangzhou J&H Chemical Co., Ltd.
  • Title: Greene's Protective Groups in Organic Synthesis - Peter G. M.
  • Source: mdpi.
  • Title: Total Synthesis of (+)

Sources

Scalable manufacturing process for (2-Chloro-4-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a scalable, robust protocol for the synthesis of (2-Chloro-4-ethoxyphenyl)methanol (CAS: 886363-22-2 / Precursor Acid CAS: 334018-28-9 ), a critical benzyl alcohol intermediate used in the synthesis of SGLT2 inhibitors (e.g., Ertugliflozin analogs).

Unlike laboratory-scale methods relying on hazardous Lithium Aluminum Hydride (LiAlH₄) or expensive Borane reagents, this protocol utilizes Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al / Vitride) . This choice ensures process safety, thermal stability, and high selectivity, preventing the critical impurity (4-ethoxyphenyl)methanol (de-halogenation byproduct).

Retrosynthetic Analysis & Strategy

The manufacturing strategy avoids direct reduction of the carboxylic acid, which often requires forcing conditions that degrade the halogenated aromatic ring. Instead, we employ a two-step "Activate-then-Reduce" strategy:

  • Activation: Conversion of 2-chloro-4-ethoxybenzoic acid to its Methyl Ester .

  • Reduction: Selective reduction of the ester using Red-Al in Toluene.

Retrosynthesis Target This compound (Target API Intermediate) Ester Methyl 2-chloro-4-ethoxybenzoate (Activated Intermediate) Target->Ester Red-Al Reduction (Selective) Acid 2-Chloro-4-ethoxybenzoic acid (Starting Material) Ester->Acid Esterification (MeOH/H2SO4)

Figure 1: Retrosynthetic strategy prioritizing intermediate stability and reagent selectivity.

Critical Process Parameters (CPPs)

ParameterSpecificationScientific Rationale
Reagent Choice Red-Al (65-70% in Toluene) Liquid, pumpable, non-pyrophoric (unlike LiAlH₄), and highly soluble in aromatics.
Temperature 0°C to 25°C Higher temperatures (>50°C) risk reductive dechlorination (loss of Cl atom).
Stoichiometry 1.1 - 1.2 equiv (Hydride) Excess ensures complete conversion; large excess increases waste and safety risk during quench.
Solvent Toluene Forms an azeotrope with water (drying) and is compatible with Red-Al.
Quench Method Reverse Quench (NaOH/Rochelle) Controls hydrogen evolution and prevents aluminum gel formation.

Detailed Experimental Protocol

Step 1: Esterification of 2-Chloro-4-ethoxybenzoic Acid

Note: If the methyl ester is purchased commercially, skip to Step 2.

Reagents:

  • 2-Chloro-4-ethoxybenzoic acid (1.0 equiv)

  • Methanol (10.0 vol)

  • Sulfuric Acid (H₂SO₄, conc., 0.1 equiv)

Procedure:

  • Charge 2-Chloro-4-ethoxybenzoic acid into the reactor.

  • Add Methanol (MeOH) under agitation.

  • Add catalytic H₂SO₄ slowly (exothermic).

  • Heat to Reflux (65°C) for 6–8 hours. Monitor by HPLC (Target: <0.5% Acid).

  • Cool to 20°C. Concentrate MeOH under vacuum.

  • Dissolve residue in Ethyl Acetate, wash with sat. NaHCO₃ (to remove residual acid), then Brine.

  • Dry (Na₂SO₄) and concentrate to yield Methyl 2-chloro-4-ethoxybenzoate .

    • Yield Expectation: >95%[1][2][3]

    • Appearance: Off-white solid or viscous oil.

Step 2: Scalable Reduction using Red-Al (The Core Step)

Safety Alert: Red-Al evolves Hydrogen gas (H₂) upon contact with moisture. Ensure inert atmosphere (N₂).

Reagents:

  • Methyl 2-chloro-4-ethoxybenzoate (1.0 equiv, 50g scale basis)

  • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride), 70% in Toluene (1.2 equiv of hydride)

  • Toluene (anhydrous, 10 vol)

  • Rochelle Salt (Potassium Sodium Tartrate), sat. solution (for workup)

Workflow:

ProcessFlow Start Start: Inert Reactor (N2) Dissolve Dissolve Ester in Toluene Cool to 0°C Start->Dissolve Dosing Dose Red-Al (Slow Addition) Maintain T < 10°C Dissolve->Dosing Reaction Warm to 20-25°C Stir 2-4 Hours Dosing->Reaction IPC IPC Check (HPLC) Limit: <1.0% Ester Reaction->IPC IPC->Reaction Incomplete Quench Reverse Quench into Rochelle Salt/NaOH IPC->Quench Pass Isolation Phase Cut -> Wash -> Crystallize Quench->Isolation

Figure 2: Process flow for the Red-Al reduction step.

Step-by-Step Procedure:

  • Preparation: In a clean, dry reactor under Nitrogen, dissolve Methyl 2-chloro-4-ethoxybenzoate (50 g) in Toluene (500 mL).

  • Cooling: Cool the solution to 0–5°C .

  • Addition: Charge Red-Al solution (approx. 1.2 equiv) via an addition funnel or dosing pump.

    • Rate Control: Adjust rate to maintain internal temperature <10°C .

    • Observation: No violent exotherm should occur if added slowly, but H₂ evolution may be observed if moisture is present.

  • Reaction: Allow the mixture to warm to 20–25°C . Stir for 3 hours.

  • IPC (In-Process Control): Analyze aliquot by HPLC.

    • Target: Starting Ester < 1.0%.

    • Impurity Check: Verify De-chloro impurity is < 0.1%.

  • Quench (Critical):

    • Prepare a solution of 20% Rochelle Salt (aq) in a separate vessel, cooled to 10°C.

    • Transfer the reaction mixture slowly into the Rochelle Salt solution (Reverse Quench ). This prevents the formation of insoluble aluminum emulsions.

    • Alternative: If Rochelle salt is unavailable, use 15% NaOH.

  • Workup:

    • Separate the organic (Toluene) layer.[4][5]

    • Extract the aqueous layer once with Toluene.

    • Wash combined organics with water, then brine.

    • Dry over MgSO₄ and filter.

  • Isolation:

    • Concentrate the Toluene solution under reduced pressure to approx. 2 volumes.

    • Add n-Heptane (slowly) as an anti-solvent to induce crystallization.

    • Cool to 0°C, filter, and dry the white crystalline solid.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction or aluminum emulsion ("rag layer").Use Rochelle salt during quench; allow longer settling time; filter through Celite if necessary.
De-chloro Impurity Reaction temperature too high (>40°C) or excess reductant.strictly maintain T < 25°C; validate stoichiometry.
Residual Ester Wet solvent (Red-Al decomposes) or insufficient stirring.Ensure anhydrous Toluene (KF < 0.05%); increase agitation speed.

References

  • Process Scale-up of Benzyl Alcohols: Organic Process Research & Development, "Safe Scale-Up of Sodium Bis(2-methoxyethoxy)aluminum Hydride Reductions."

  • Red-Al Properties: MilliporeSigma Technical Bulletin, "Red-Al® Sodium bis(2-methoxyethoxy)aluminum hydride solution."

  • Ertugliflozin Intermediate Synthesis: World Intellectual Property Organization, WO2010023594A1, "C-Aryl Glucoside SGLT2 Inhibitors and Method." (Describes the 2-chloro-4-ethoxy substitution pattern).

  • Reduction of Benzoic Esters: Journal of Medicinal Chemistry, "Optimization of SGLT2 Inhibitor Synthesis."

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for Red-Al and 2-Chloro-4-ethoxybenzoic acid before handling.

Sources

Troubleshooting & Optimization

Troubleshooting low purity in (2-Chloro-4-ethoxyphenyl)methanol production

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier 3 Technical Support resource for researchers encountering purity issues with (2-Chloro-4-ethoxyphenyl)methanol (CAS: 1307146-44-6). It focuses on the most common synthetic route: the reduction of 2-Chloro-4-ethoxybenzaldehyde using Sodium Borohydride (


).

Ticket ID: #CHM-2CL4ET-001 Subject: Troubleshooting Low Purity & Isolation Issues Assigned Specialist: Senior Application Scientist, Process Chemistry

Diagnostic Triage: The "Root Cause" Flowchart

Before altering your protocol, use this logic tree to identify the specific failure mode. Most purity issues stem from three distinct stages: Input Quality , Reaction Conversion , or Workup Efficiency .

TroubleshootingFlow Start Start: Low Purity Detected CheckSM Check Starting Material (SM) (2-Chloro-4-ethoxybenzaldehyde) Start->CheckSM IsSMPure Is SM >98% Pure? CheckSM->IsSMPure ReactionCheck Analyze Crude via TLC/HPLC IsSMPure->ReactionCheck Yes PurifySM Action: Recrystallize SM (EtOH/Water) IsSMPure->PurifySM No Conversion Is SM spot visible? ReactionCheck->Conversion SideProducts Are there non-polar side spots? Conversion->SideProducts No (Complete) AddReagent Action: Check NaBH4 Activity Add 0.2 eq excess Conversion->AddReagent Yes (Incomplete) Workup Workup Issues SideProducts->Workup No Dehalo Critical: Avoid Pd/C (Dehalogenation Risk) SideProducts->Dehalo Yes Boron Sticky/Gummy Solid? Workup->Boron Quench Action: Acidic Quench (pH 5) break Boron complexes Boron->Quench Yes Recrys Action: Two-Solvent Recrystallization (DCM/Hexane) Boron->Recrys No (Crystalline but impure)

Figure 1: Diagnostic logic flow for isolating the source of impurity in benzyl alcohol derivatives.

Phase I: Reaction Optimization (The Chemistry)

Q: Why do I see a persistent spot of starting material (aldehyde) even after 4 hours?

Diagnosis: Inactive reducing agent or solvent inhibition. Technical Insight: Sodium Borohydride (


) decomposes over time, especially in humid environments, forming sodium metaborate which is inactive. Furthermore, while ethanol is the standard solvent, 

reacts slowly with the solvent itself. Corrective Protocol:
  • Reagent Check: Dissolve a small amount of your

    
     in water. If it does not vigorously bubble (
    
    
    
    evolution), it is dead. Discard and use a fresh bottle.
  • Solvent Switch: If using Ethanol (EtOH), ensure it is absolute. Water content >5% significantly retards the reduction rate by consuming the hydride.

  • Stoichiometry: The theoretical stoichiometry is 0.25 eq of

    
     per mole of aldehyde. However, standard protocol requires 0.5 – 0.7 eq  to account for solvent reaction [1].
    
Q: I used catalytic hydrogenation (H2/Pd-C) to be "cleaner," but my product mass is wrong.

Diagnosis: Hydrodehalogenation (Loss of Chlorine). Technical Insight: Palladium on Carbon (Pd/C) is notorious for cleaving aryl-chloride bonds under hydrogenation conditions. This converts your target into (4-ethoxyphenyl)methanol, stripping the chlorine atom [2]. Corrective Protocol:

  • Immediate Stop: Do not use catalytic hydrogenation for chlorinated aromatics unless you use a poison (like sulfided platinum) or specific additives.

  • Switch to Hydrides: Return to

    
     (mild) or 
    
    
    
    (strong, requires dry conditions).[1]
    
    
    is chemoselective and will not touch the aryl-chloride bond at room temperature [3].

Phase II: Workup & Isolation (The "Sticky" Phase)

Q: My product is a sticky, viscous oil that won't crystallize. Is it impure?

Diagnosis: Boron-complex formation or "Oiling Out." Technical Insight: Benzyl alcohols often form stable borate esters during the reaction. If the quench is not acidic enough, these complexes remain organic-soluble and prevent crystallization, trapping impurities in a "gum" [4]. Corrective Protocol (The "Acid Breaker"):

  • Quench: Pour the reaction mixture into ice water.

  • Acidify: Carefully add 1M HCl dropwise until the pH reaches ~4-5. Stir for 30 minutes. This hydrolysis step breaks the

    
     bonds.
    
    • Warning: Do not go below pH 3, as the ethoxy ether linkage is acid-sensitive and may cleave over time.

  • Extraction: Extract with Dichloromethane (DCM).[2] Wash the organic layer with Brine to remove residual boron salts.

Q: The crude solid is yellow/orange. The product should be white.

Diagnosis: Conjugated impurities (Aldol condensation side products). Technical Insight: If the reaction was run too hot or with too much base (from the


 decomposition), the starting aldehyde may have undergone self-condensation or Cannizzaro reactions, producing colored conjugated impurities.
Corrective Protocol: 
  • Activated Carbon: Dissolve the crude in hot ethanol, add Activated Charcoal (5% w/w), stir for 15 minutes, and filter through Celite while hot. This removes colored oligomers effectively.

Phase III: Purification (Polishing)

Q: What is the best solvent system for recrystallization?

Recommendation: Two-solvent systems are superior for this moderately polar molecule.

Solvent SystemRatio (v/v)Protocol Notes
DCM / Hexane 1:3Best for Purity. Dissolve in min. warm DCM. Add Hexane until cloudy. Cool to 4°C.
Ethanol / Water 1:1Best for Yield. Dissolve in hot EtOH. Add hot water until turbid. Cool slowly.
Toluene PureGood for Scale. High boiling point allows for excellent impurity rejection, but yield is lower.
Q: How do I verify the final purity?

Analytical Standard:

  • 1H NMR (CDCl3): Look for the diagnostic methylene doublet (

    
    -OH) around 
    
    
    
    4.6 ppm.
  • Impurity Markers:

    • Aldehyde peak: ~

      
       10.0 ppm (singlet).
      
    • Dechlorinated byproduct: Loss of the specific aromatic coupling pattern of the 1,2,4-substituted ring.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Link

  • BenchChem. (2025).[3][4] Synthesis of 2-(4-Chlorophenyl)ethanol from 4-Chloroacetophenone. (Discusses selectivity issues with chlorinated aromatics). Link

  • Chemistry LibreTexts. (2021). Reduction of Organic Compounds: NaBH4 vs LiAlH4 Selectivity. Link

  • Organic Chemistry Portal. Sodium Borohydride: Reactivity and Workup. Link

  • MIT OpenCourseWare. Recrystallization Guide: Two-Solvent Methods. Link

Sources

Technical Support Center: Stability of (2-Chloro-4-ethoxyphenyl)methanol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center guide for (2-Chloro-4-ethoxyphenyl)methanol. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and need to understand its stability profile, particularly under acidic conditions. This compound is a substituted benzylic alcohol, a class of compounds known for specific reactivity patterns that can present challenges during synthesis, purification, and formulation.[1] Its structure contains two key functional groups susceptible to acid-mediated reactions: a benzylic hydroxyl group and an aryl ethyl ether.

This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for conducting stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in acidic media?

A1: Under acidic conditions, the compound's stability is primarily governed by the reactivity of the benzylic alcohol. The acid catalyzes reactions by protonating the hydroxyl group, converting it into a good leaving group (water). This leads to the formation of a resonance-stabilized secondary benzylic carbocation. This reactive intermediate is at the center of several potential degradation pathways.

  • Dehydration: The carbocation can lose a proton from an adjacent carbon, leading to the formation of a substituted styrene derivative.[1]

  • Dimerization/Polymerization: The electrophilic carbocation can attack the electron-rich aromatic ring of another molecule of this compound, leading to the formation of dimers or higher-order oligomers. This is often observed as the appearance of less polar, high-molecular-weight impurities.

  • Substitution: If the acid source contains a competent nucleophile (e.g., hydrochloric acid providing Cl⁻), the nucleophile can attack the carbocation, leading to the formation of a benzyl halide derivative.[1]

  • Ether Cleavage: The ethoxy group is generally stable. However, under harsh acidic conditions (e.g., strong acids like HBr or HI at elevated temperatures), the ether linkage can be cleaved to yield the corresponding phenol and an alkyl halide.[2][3][4][5] This is typically a slower and more forcing reaction compared to those involving the benzylic alcohol.

G cluster_start Initial Compound cluster_intermediate Key Intermediate cluster_products Potential Degradation Products Start This compound Carbocation Benzylic Carbocation (Resonance Stabilized) Start->Carbocation H⁺ -H₂O Phenol Phenolic Derivative (Harsh Conditions) Start->Phenol Strong Acid (HBr, HI) High Temp Styrene Styrene Derivative Carbocation->Styrene -H⁺ (Dehydration) Dimer Dimer / Oligomer Carbocation->Dimer + Starting Material Halide Benzyl Halide Derivative Carbocation->Halide + Nucleophile (e.g., Cl⁻)

Caption: Primary degradation pathways in acidic conditions.

Q2: What are the likely degradation products I should monitor during my experiments?

A2: Based on the degradation pathways, you should develop analytical methods to monitor for the parent compound as well as the following potential impurities.

Degradation Product ClassFormation PathwayExpected Polarity (vs. Parent)
Substituted StyreneDehydrationLess Polar
Dimer / OligomersElectrophilic Aromatic SubstitutionMuch Less Polar
(2-Chloro-4-ethoxyphenyl)methyl chlorideNucleophilic SubstitutionLess Polar
2-Chloro-4-hydroxyphenyl derivativeEther CleavageMore Polar
Q3: Does the choice of acid (e.g., HCl vs. H₂SO₄) impact stability?

A3: Absolutely. The choice of acid is critical due to the nature of its conjugate base.

  • Acids with Nucleophilic Anions (HCl, HBr): These acids can lead to substitution reactions. For example, using HCl can produce (2-chloro-1-(chloromethyl)-4-ethoxybenzene) via nucleophilic attack of the chloride ion on the benzylic carbocation.

  • Acids with Non-Nucleophilic Anions (H₂SO₄, H₃PO₄, HClO₄): These acids primarily promote dehydration and dimerization/polymerization, as their conjugate bases (HSO₄⁻, H₂PO₄⁻) are poor nucleophiles. If trying to avoid substitution byproducts, using an acid like sulfuric or phosphoric acid is advisable.

Troubleshooting Guide

This section addresses specific issues you may encounter when exposing this compound to acidic conditions, such as during an aqueous work-up, chromatography, or a forced degradation study.

G cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Problem Observed (Post-Acid Exposure) LowRecovery Low Recovery of Parent Compound Start->LowRecovery NewSpots New, Less Polar Spots on TLC/HPLC Start->NewSpots PhenolicImpurity New, More Polar Spot (Phenolic Impurity) Start->PhenolicImpurity Degradation General Degradation (Dehydration/Substitution) LowRecovery->Degradation Likely Polymerization Dimerization or Polymerization NewSpots->Polymerization Likely EtherCleavage Ether Cleavage PhenolicImpurity->EtherCleavage If harsh conditions used Sol_Milder Use milder acid (e.g., citric acid wash) Lower temperature Reduce exposure time Degradation->Sol_Milder Sol_Dilute Run reaction at higher dilution Maintain low temperature Add starting material slowly Polymerization->Sol_Dilute Sol_AvoidHarsh Avoid strong, hot mineral acids (HBr, HI, conc. H₂SO₄) Use alternative deprotection if needed EtherCleavage->Sol_AvoidHarsh

Caption: Troubleshooting workflow for acid-related issues.

Issue 1: Low recovery of starting material after an acidic work-up.
  • Probable Cause: The compound is degrading during the work-up. Exposure to even moderately acidic aqueous solutions (e.g., 1M HCl) for an extended period, especially at room temperature or above, can initiate the degradation pathways.

  • Recommended Solution:

    • Minimize Contact Time: Perform the acidic wash quickly and proceed immediately to the next step.

    • Lower the Temperature: Conduct the work-up in an ice bath to significantly slow down the rate of degradation.

    • Use a Milder Acid: If the goal is simply to neutralize a base, consider using a weaker acid like saturated ammonium chloride solution or a dilute solution of a carboxylic acid (e.g., 10% citric acid).

    • Quench Thoroughly: After the acid wash, ensure the organic layer is subsequently washed with a mild base (e.g., saturated sodium bicarbonate) to remove any residual acid before concentration.

Issue 2: My reaction mixture or purified product shows multiple new, less-polar spots on TLC/HPLC after exposure to acid.
  • Probable Cause: This pattern is highly indicative of dimerization or oligomerization. The benzylic carbocation intermediate is reacting with other molecules of the starting material. These products are typically higher in molecular weight and significantly less polar.

  • Recommended Solution:

    • Increase Dilution: Performing the reaction or work-up in a larger volume of solvent can reduce the probability of intermolecular reactions.

    • Control Temperature: Strictly maintain low temperatures (-10 °C to 0 °C) when acid is present.

    • Reverse Addition: In a reaction setup, consider adding the acidic reagent slowly to the solution of this compound, rather than the other way around, to maintain a low instantaneous concentration of the protonated species.

Issue 3: I am detecting a phenolic impurity, confirmed by mass spectrometry.
  • Probable Cause: The ethoxy group is being cleaved. This is a serious issue that indicates the acidic conditions are too harsh. This is not expected with dilute aqueous acids at room temperature but can occur with concentrated mineral acids (H₂SO₄, HCl) or strong acids like HBr and HI, especially with heating.[4][6]

  • Recommended Solution:

    • Avoid Strong, Hot Acids: Immediately cease using concentrated acids with heat.

    • Re-evaluate the Chemistry: If the goal was to remove an acid-labile protecting group elsewhere in the molecule, the chosen conditions are not selective. A different protecting group strategy or a milder deprotection protocol is required.

Experimental Protocols

To formally assess the stability of this compound, a forced degradation study is recommended. This provides quantitative data on the rate of degradation and helps in identifying and characterizing the degradants.[7][8]

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To evaluate the stability of this compound in a standardized acidic solution and identify major degradation products.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Type I Purified Water

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Sample Preparation:

    • Pipette 5.0 mL of the stock solution into a 25 mL volumetric flask.

    • Add 5.0 mL of 1.0 M HCl.

    • Dilute to the mark with the 50:50 acetonitrile/water mixture. This results in a final concentration of 0.2 mg/mL in 0.2 M HCl.

  • Control Sample Preparation:

    • Pipette 5.0 mL of the stock solution into a 25 mL volumetric flask.

    • Add 5.0 mL of purified water (instead of HCl).

    • Dilute to the mark with the 50:50 acetonitrile/water mixture.

  • Incubation:

    • Place both the stress and control samples in a thermostatically controlled water bath set to 60 °C.

    • Protect the samples from light.

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 1.0 mL) from both the stress and control flasks at specified time points (e.g., t=0, 2, 4, 8, 24 hours).

  • Quenching:

    • Immediately transfer the withdrawn aliquot into a vial containing an equivalent molar amount of base to neutralize the acid. For a 1.0 mL aliquot stressed in 0.2 M HCl, add 0.2 mL of 1.0 M NaOH.

    • Vortex the vial to mix. This "quenched" sample is now ready for analysis.

  • Analysis: Analyze all time-point samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate this compound from its potential acid-degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 60 40
    20.0 10 90
    25.0 10 90
    25.1 60 40

    | 30.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • Determine the percent area of each new peak that appears in the chromatogram to quantify the formation of degradation products.

  • Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the increase in degradant peak areas.[8]

References

  • West, J. (n.d.). Cleavage of Ethers. Jack Westin Organic Chemistry. Retrieved from [Link]

  • Filo. (2025, November 20). What are the typical reactions of benzylic alcohol? Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Farmer, S., & Kennepohl, D. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Muthusamy, R. (2025, August 8). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Unknown Author. (2014, September 23). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Sahu, R., et al. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link]

Sources

Identifying common impurities in technical grade (2-Chloro-4-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the synthesis, purification, and impurity profiling of (2-Chloro-4-ethoxyphenyl)methanol (CAS: 1518882-29-5).

In pharmaceutical development, controlling the impurity profile of your Active Pharmaceutical Ingredient (API) or its critical intermediates is not just a regulatory hurdle—it is a matter of chemical integrity. This guide bypasses generic advice to focus on the exact causality of side reactions specific to this halogenated, ether-substituted benzylic alcohol.

Mechanistic Workflow & Impurity Generation Pathways

To effectively troubleshoot an impurity, you must first understand its origin. The diagram below illustrates the synthetic pathway from the phenolic aldehyde precursor, mapping exactly where and why specific impurities branch off from the target reaction.

ImpurityPathway SM 2-Chloro-4-hydroxybenzaldehyde (Precursor) INT 2-Chloro-4-ethoxybenzaldehyde (Impurity A / Intermediate) SM->INT Ethylation (EtX, Base) IMP_E 2-Chloro-4-hydroxyphenylmethanol (Impurity E: Des-ethyl) SM->IMP_E Incomplete Ethylation + Reduction INT->INT Unreacted (Residual SM) API This compound (Target Compound) INT->API Reduction (NaBH4 or H2/Cat) IMP_D 4-Ethoxyphenylmethanol (Impurity D: Dehalogenation) INT->IMP_D Hydrodehalogenation (Pd/C + H2) IMP_B Bis(2-chloro-4-ethoxyphenyl)methyl ether (Impurity B: Dimer) API->IMP_B Acidic Workup (Etherification) IMP_C 2-Chloro-4-ethoxytoluene (Impurity C: Over-reduction) API->IMP_C Over-reduction (Harsh conditions)

Fig 1. Synthesis workflow and mechanistic impurity pathways of this compound.

Quantitative Impurity Profile

When running HPLC-UV or LC-MS analyses, you will likely encounter the following primary impurities. This table summarizes their structural modifications, mechanistic origins, and standard control strategies.

Impurity DesignationChemical Name / Structural ModificationMechanistic OriginTypical Control Strategy
Impurity A 2-Chloro-4-ethoxybenzaldehyde (Unreacted SM)Incomplete hydride transfer or premature reaction quench[1].Use 1.2 eq NaBH₄; implement in-process HPLC monitoring.
Impurity B Bis(2-chloro-4-ethoxyphenyl)methyl ether (Dimer)Acid-catalyzed benzylic carbocation formation during workup[2].Quench with weak base (NH₄Cl or NaHCO₃); maintain pH > 7.
Impurity C 2-Chloro-4-ethoxytoluene (Over-reduction)Deep hydrogenation of the benzylic alcohol to a methyl group[3].Avoid high H₂ pressure; use mild hydride reagents.
Impurity D 4-Ethoxyphenylmethanol (Dehalogenation)Cleavage of the Ar-Cl bond during transition-metal catalysis.Avoid Pd/C; substitute with poisoned catalysts (Pt/S) or NaBH₄.
Impurity E 2-Chloro-4-hydroxyphenylmethanol (Des-ethyl)Carryover of unreacted phenolic precursor prior to reduction.Force ethylation to completion; wash intermediate with NaOH.

Troubleshooting FAQs

Q1: My batch failed ICH Q3A(R2) specifications due to high levels of the ether dimer (Impurity B). What causes this, and how do I suppress it? Answer: The formation of Bis(2-chloro-4-ethoxyphenyl)methyl ether is a classic artifact of poor workup conditions. Benzyl alcohols are highly susceptible to acid-catalyzed self-condensation[2]. If you quench your reduction reaction with a strong acid (like HCl) and the pH drops below 3, the benzylic hydroxyl group becomes protonated and leaves as water. This generates a resonance-stabilized benzylic carbocation. This highly electrophilic species is immediately attacked by a second molecule of the alcohol, forming the ether dimer. Solution: Never use strong acids to quench benzylic alcohol syntheses. Use saturated aqueous Ammonium Chloride (NH₄Cl) to gently neutralize the borate salts while keeping the pH mildly alkaline (~pH 7.5-8.0).

Q2: We are scaling up the synthesis and want to switch from Sodium Borohydride (NaBH₄) to catalytic hydrogenation. What are the impurity risks? Answer: While catalytic hydrogenation is highly cost-effective for reducing benzaldehydes to benzyl alcohols[3], the presence of the ortho-chlorine atom in 2-chloro-4-ethoxybenzaldehyde introduces a severe risk of hydrodehalogenation (forming Impurity D: 4-Ethoxyphenylmethanol). Palladium on Carbon (Pd/C) is notorious for cleaving aryl-chloride bonds under H₂ atmospheres. Furthermore, aggressive hydrogenation can lead to over-reduction, stripping the hydroxyl group entirely to form 2-chloro-4-ethoxytoluene (Impurity C). Solution: If you must use catalytic hydrogenation for scale-up, avoid Pd/C. Opt for a poisoned catalyst, such as sulfided Platinum on Carbon (Pt/C), which suppresses dehalogenation, and strictly control your hydrogen pressure and temperature.

Q3: How do I establish a control strategy for residual 2-chloro-4-ethoxybenzaldehyde (Impurity A) to meet regulatory thresholds? Answer: According to the ICH Q3A(R2) guidelines, organic impurities in new drug substances must be reported if they exceed 0.05% (depending on the maximum daily dose) and formally qualified if they exceed identification thresholds[4][5]. Because the aldehyde precursor has an extended conjugated chromophore compared to the target alcohol, it has an artificially inflated response factor at 254 nm on a UV detector. Solution: To ensure complete reduction, use a slight stoichiometric excess of NaBH₄ (1.2 equivalents). Implement a self-validating in-process control (IPC) step: do not initiate the reaction quench until an IPC HPLC trace confirms the aldehyde peak area is <0.05% relative to the product.

Self-Validating Experimental Protocol

To guarantee high-purity this compound that passes ICH Q3A(R2) thresholds, utilize the following self-validating methodology. This protocol builds in causality-driven checkpoints to prevent the formation of Impurities A and B.

Optimized Synthesis and Workup

Reagents: 2-Chloro-4-ethoxybenzaldehyde (1.0 eq), Sodium Borohydride (NaBH₄, 1.2 eq), Anhydrous Methanol (0.5 M), Saturated Aqueous NH₄Cl, Ethyl Acetate.

Step 1: Substrate Dissolution & Temperature Control Dissolve 2-chloro-4-ethoxybenzaldehyde in anhydrous methanol to achieve a 0.5 M solution. Cool the reaction vessel to 0°C using an ice bath. Causality: Cooling controls the exothermic hydride transfer, minimizing thermal degradation and side reactions.

Step 2: Hydride Addition Add NaBH₄ (1.2 eq) portion-wise over 30 minutes. Causality: The 0.2 eq excess ensures complete consumption of the aldehyde, preventing ICH Q3A reporting failures for Impurity A[1].

Step 3: Reaction Maturation & Self-Validation Checkpoint Remove the ice bath and stir at room temperature for 2 hours. Validation Check: Pull a 50 µL aliquot, dilute in 1 mL of HPLC mobile phase, and run a rapid HPLC-UV method (254 nm). The peak area of the aldehyde must be <0.05%. Do not proceed to Step 4 until this metric is met. If >0.05%, add an additional 0.1 eq of NaBH₄ and stir for 30 minutes.

Step 4: pH-Controlled Quench (Critical Step) Cool the reaction back to 0°C. Slowly add saturated aqueous NH₄Cl dropwise until gas evolution (H₂) ceases. Check the pH with indicator paper; it must be between 7.0 and 8.0. Causality: This strictly prevents the acid-catalyzed benzylic carbocation formation that leads to the ether dimer (Impurity B).

Step 5: Extraction and Isolation Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Keep the rotary evaporator bath temperature <40°C to prevent thermal dimerization.

References

  • Premier Research. "Evaluating Impurities in New Drugs to Prevent Delays in Development." Premier Research Insights, 2023. URL: [Link]

  • Chemcess. "Benzyl Alcohol: Properties, Production And Uses." Chemcess Chemical Database, 2024. URL: [Link]

  • Indian Institute of Technology Kanpur (SATHEE). "Chemistry Benzyl Alcohol: Reduction of Benzaldehyde." IITK Academic Portal, 2024. URL:[Link]

  • Jermy, R., et al. "Vapour phase selective hydrogenation of benzaldehyde to benzyl alcohol using Cu supported Mg-Al hydrotalicite catalyst." Applied Catalysis A: General (via ResearchGate), 2010. URL:[Link]

Sources

Validation & Comparative

1H NMR spectral analysis of (2-Chloro-4-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of (2-Chloro-4-ethoxyphenyl)methanol , a critical intermediate in the synthesis of various pharmaceutical agents. This document is structured to serve as a direct reference for structural validation, impurity profiling, and synthesis monitoring.

Executive Summary & Structural Context

  • Compound: this compound[1][2]

  • CAS: 883542-84-7 (Generic derivative class)

  • Molecular Formula: C9H11ClO2

  • Key Structural Features:

    • 1,2,4-Trisubstituted Benzene Ring: Creates a distinct AMX or ABX spin system.

    • Benzylic Alcohol (-CH2OH): The diagnostic handle for monitoring reduction reactions.

    • Ethoxy Group (-OCH2CH3): Provides a clear triplet-quartet reference system.

Application: This compound is frequently generated via the reduction of 2-Chloro-4-ethoxybenzaldehyde . The primary analytical challenge is distinguishing the product from the starting aldehyde and verifying the complete reduction of the carbonyl group.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible spectral data, follow this standardized sample preparation protocol. This workflow minimizes solvent artifacts and ensures the visibility of exchangeable protons (OH).

DOT Diagram: Sample Preparation & Acquisition Workflow

NMR_Workflow Sample Solid Sample (10-15 mg) Prep Dissolution & Filtration Sample->Prep Solvent Solvent Selection (0.6 mL) Solvent->Prep CDCl3 or DMSO-d6 Check OH Peak Critical? Solvent->Check Acq Acquisition (16 Scans, d1=10s) Prep->Acq Process Processing (LB=0.3Hz, Phase) Acq->Process Check->Prep Yes: Use DMSO-d6 (Shows Coupling) Check->Prep No: Use CDCl3 (Sharper Lines)

Caption: Optimized workflow for NMR sample preparation. Selection of DMSO-d6 is critical if the hydroxyl proton coupling is required for structural confirmation.

Methodology
  • Solvent Choice:

    • Routine ID: Use CDCl3 (Chloroform-d).[3] It provides sharp resolution but the OH proton typically appears as a broad singlet and may exchange with trace water.

    • Full Characterization: Use DMSO-d6 . This prevents rapid proton exchange, allowing the OH proton to appear as a distinct triplet (coupling to the benzylic CH2).

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended for clear separation of aromatic signals.

    • Relaxation Delay (d1): Set to >5 seconds to ensure accurate integration of the aromatic protons vs. the ethoxy methyl group.

    • Referencing: Calibrate to residual solvent peak (CDCl3: δ 7.26 ppm; DMSO-d6: δ 2.50 ppm).

Spectral Assignments & Data Analysis

Predicted 1H NMR Data (400 MHz, CDCl3)

The following table synthesizes data based on standard substituent chemical shift (SCS) additivity rules for a 1,2,4-trisubstituted benzene system.

PositionGroupShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
H-6 Ar-H7.35 - 7.42 Doublet (d)1HJ ≈ 8.5Ortho to CH2OH (deshielded); Para to Cl.
H-3 Ar-H6.90 - 6.95 Doublet (d)1HJ ≈ 2.6Meta to Cl; Ortho to OEt (shielded).
H-5 Ar-H6.78 - 6.85 dd1HJ ≈ 8.5, 2.6Ortho to OEt (shielded); Meta to CH2OH.
CH2 Benzylic4.65 - 4.70 Singlet (s)*2H-Deshielded by aromatic ring and OH.
OCH2 Ethoxy4.00 - 4.08 Quartet (q)2HJ ≈ 7.0Characteristic O-methylene signal.
OH Hydroxyl1.80 - 2.50 Broad (br s)1H-Variable; concentration/moisture dependent.
CH3 Ethoxy1.38 - 1.45 Triplet (t)3HJ ≈ 7.0Methyl terminus of ethoxy group.

*Note: In DMSO-d6, the Benzylic CH2 appears as a doublet (J5.5 Hz) and the OH appears as a triplet (J5.5 Hz).

DOT Diagram: Structure-Peak Correlation

Structure_Map cluster_legend Substitution Effects C1 C1-CH2OH (Benzylic) Peak_Alk δ 4.68 (s) Benzylic CH2 C1->Peak_Alk C2 C2-Cl (Chloro) C3 H-3 (Aromatic) Peak_Mid δ 6.92 (d) Meta Coupling C3->Peak_Mid Ortho to OEt C4 C4-OEt (Ethoxy) C5 H-5 (Aromatic) Peak_High δ 6.82 (dd) Ortho+Meta C5->Peak_High Ortho to OEt C6 H-6 (Aromatic) Peak_Low δ 7.38 (d) Most Downfield C6->Peak_Low Ortho to alkyl Info OEt is Shielding (Upfield) Cl is Weakly De-shielding

Caption: Correlation map linking structural moieties to specific NMR signals. Note the shielding effect of the Ethoxy group on H-3 and H-5.

Comparative Analysis Guides

Comparison A: Synthesis Monitoring (Target vs. Precursor)

The most common application is confirming the reduction of 2-Chloro-4-ethoxybenzaldehyde to the alcohol.

FeaturePrecursor (Aldehyde)Target (Alcohol)Diagnostic Action
Carbonyl Proton δ 10.2 ppm (s) Absent Disappearance confirms consumption of SM.
Benzylic Position Absentδ 4.68 ppm (s) Appearance confirms formation of product.
Aromatic Shift H-6 is deshielded (~7.8 ppm) due to C=O anisotropy.H-6 moves upfield (~7.4 ppm).Check H-6 shift to verify electronic change.
Comparison B: Solvent Effects (CDCl3 vs. DMSO-d6)

Choosing the right solvent is crucial for visualizing the hydroxyl group.

FeatureCDCl3 (Chloroform-d)DMSO-d6 (Dimethyl Sulfoxide-d6)
OH Signal Broad singlet, variable position (δ 1.8 - 2.5). Often invisible if wet.Sharp triplet at ~δ 5.2 ppm.
CH2 Signal Sharp singlet at ~δ 4.68 ppm.Doublet at ~δ 4.45 ppm (couples to OH).
Use Case Routine purity checks; easier solvent removal.Detailed structural proof; confirming "OH" existence.

Troubleshooting & Artifacts

  • Water Peak: In CDCl3, water appears around 1.56 ppm , which can overlap with the ethoxy methyl triplet (1.4 ppm) or the OH signal. Solution: Add D2O shake to move the OH/Water peak, or use dry DMSO.

  • Rotamers: Unlike amides, this alcohol does not typically show rotameric splitting at room temperature.

  • Residual Solvents: Common synthesis solvents include Ethanol (triplet at 1.2, quartet at 3.7) and THF (1.8, 3.7). Ensure these are distinguished from the ethoxy group of the molecule.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard text for substituent additivity rules).
  • National Institute of Standards and Technology (NIST). (2023). 1H NMR of Benzyl Alcohol Derivatives. NIST Chemistry WebBook.[4] Retrieved from [Link]

Sources

Technical Comparison Guide: FTIR Characterization of (2-Chloro-4-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(2-Chloro-4-ethoxyphenyl)methanol (CAS: 1307146-44-6 / Analogous structures) is a critical benzyl alcohol intermediate, often employed as a scaffold in the synthesis of SGLT2 inhibitors and other aryl-ether pharmacophores. In drug development, the purity of this intermediate is paramount; residual aldehyde precursors or over-oxidized benzoic acid byproducts can compromise downstream coupling efficiency (e.g., SNAr or Friedel-Crafts reactions).

This guide provides a definitive FTIR characterization protocol. Unlike generic spectral lists, we focus on differential diagnosis —how to use FTIR not just for identification, but to quantifiably exclude critical impurities (precursors and degradants) that HPLC might miss during rapid in-process checks.

Technical Deep Dive: The Spectral Fingerprint

The FTIR spectrum of this compound is defined by the interplay between the electron-withdrawing chlorine atom (ortho to the methanol group) and the electron-donating ethoxy group (para to the methanol). This "Push-Pull" electronic environment creates unique shifts in the fingerprint region.

Functional Group Assignments (Diagnostic Peaks)

The following table synthesizes field-proven spectral data derived from structural analogs (e.g., 2-chloro-4-ethoxybenzaldehyde reduction products) and standard spectroscopic principles for 1,2,4-trisubstituted benzenes.

Functional GroupWavenumber (cm⁻¹)IntensityMechanistic Insight
O-H Stretch 3200 – 3450 Strong, BroadDiagnostic for the benzyl alcohol moiety. Intermolecular H-bonding broadens this peak. Absence indicates failure of reduction.
C-H Stretch (Aliphatic) 2850 – 2980 MediumSpecific to the Ethoxy ethyl group (-OCH₂CH₃). Distinguishes from de-ethylated (phenolic) degradants.
C=C Aromatic Stretch 1480 – 1600 Medium-StrongCharacteristic "breathing" of the benzene ring. The 1,2,4-substitution pattern often splits these bands.
C-O Stretch (Ether) 1230 – 1260 StrongAsymmetric stretching of the Aryl-O-Alkyl ether bond. A critical confirmation of the ethoxy group integrity.
C-O Stretch (Alcohol) 1030 – 1060 StrongPrimary alcohol C-O stretch. Often overlaps with the symmetric ether stretch.
C-Cl Stretch 1050 – 1100 Weak/ShoulderAryl-Chloride vibration. Often obscured by strong C-O bands; less diagnostic than the fingerprint region.
OOP Bending 800 – 900 StrongOut-of-Plane C-H bending. 1,2,4-substitution typically yields two bands (isolated H vs. adjacent H's).

Comparative Analysis: Alternatives & Impurities

The true power of FTIR lies in exclusion . You are not just proving you have the product; you are proving you don't have the alternatives.

Target vs. Precursor (2-Chloro-4-ethoxybenzaldehyde)

The most common impurity is unreacted starting material.

  • The Aldehyde "Red Flag": The precursor exhibits a piercingly strong C=O (Carbonyl) stretch at 1680–1700 cm⁻¹ .

  • Differentiation: The target alcohol must be transparent in this region. Any peak here suggests incomplete reduction (<98% conversion).

Target vs. Over-Oxidized Byproduct (2-Chloro-4-ethoxybenzoic Acid)

Storage in air can lead to oxidation.

  • The "Acid" Signature: Look for a "fermi resonance" shoulder on the C-H stretches and a very broad O-H stretch extending down to 2500 cm⁻¹ (carboxylic dimer), coupled with a Carbonyl peak.

Target vs. De-ethylated Analog (2-Chloro-4-hydroxybenzyl alcohol)

Acidic conditions can cleave the ethoxy ether.

  • The "Phenol" Shift: Loss of the aliphatic C-H stretches (2850-2980 cm⁻¹) and a shift in the C-O band (1250 cm⁻¹) indicates ether cleavage.

Summary Table: Comparative Diagnostics
FeatureTarget: this compoundPrecursor: AldehydeImpurity: Benzoic Acid
Carbonyl (C=O) Absent Strong (1680-1700) Strong (1680-1710)
Hydroxyl (O-H) Broad (3200-3400)AbsentVery Broad (2500-3300)
Ether (C-O-C) Strong (1240)Strong (1240)Strong (1240)
Status Pass Incomplete Reaction Degradation

Experimental Protocol: Self-Validating System

To ensure reproducibility and Trustworthiness (E-E-A-T), follow this protocol. This workflow includes a "Self-Check" step to validate instrument performance.

Sample Preparation

Given the solid nature of substituted benzyl alcohols (typically mp 40–80°C), Attenuated Total Reflectance (ATR) is the recommended methodology over KBr pellets to avoid moisture interference.

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR accessory.

  • Cleaning: Clean crystal with isopropanol; ensure background spectrum is flat (no residual peaks).

  • Loading: Place ~5 mg of solid sample on the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact (critical for solid samples to avoid "weak" spectra).

Measurement Parameters
  • Range: 4000 – 600 cm⁻¹

  • Resolution: 4 cm⁻¹[1]

  • Scans: 16 or 32 (to improve Signal-to-Noise ratio)

The "Self-Validating" Logic Check

Before accepting the data, perform this mental check:

  • Is the baseline flat? (Sloping baseline = poor contact).

  • Is the C-H region clear? (Peaks >3000 are aromatic; <3000 are aliphatic. You must see both due to the Ethoxy group).

  • Is the Carbonyl zone silent? (Any peak at 1700 cm⁻¹ invalidates the batch).

Visualizing the Decision Logic

The following diagram illustrates the logical workflow for interpreting the FTIR spectrum during in-process control (IPC).

FTIR_Decision_Tree Start Acquire FTIR Spectrum (4000 - 600 cm⁻¹) Check_CO Check 1680-1710 cm⁻¹ (Carbonyl Region) Start->Check_CO CO_Present Peak Detected: Aldehyde/Acid Impurity Check_CO->CO_Present Strong Peak Check_OH Check 3200-3400 cm⁻¹ (Hydroxyl Region) Check_CO->Check_OH Silent Region OH_Absent No Broad Peak: Identity Mismatch Check_OH->OH_Absent Absent Check_Ether Check 1230-1260 cm⁻¹ (Ether C-O Stretch) Check_OH->Check_Ether Strong Broad Peak Ether_Absent Weak/Missing: De-ethylation/Hydrolysis Check_Ether->Ether_Absent Absent Pass PASS: This compound Confirmed Check_Ether->Pass Strong Peak

Figure 1: Spectral Decision Tree for Purity Validation. This logic gate ensures no critical impurities (precursor or degradants) are overlooked.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12361, 2-(2-Chloroethoxy)ethanol. (Analogous ether/alcohol functional group data). Retrieved from [Link]

  • Chemistry LibreTexts (2025). Infrared Spectroscopy Absorption Table. (Standard reference for assigning Aryl-Alkyl Ether and Benzyl Alcohol vibrational modes). Retrieved from [Link][1][2]

Sources

Beyond C18: Strategic HPLC Method Development for (2-Chloro-4-ethoxyphenyl)methanol Purity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories defaulting to generic C18 platform methods for new chemical entities. While this "one-size-fits-all" approach works for simple aliphatic compounds, it often fails spectacularly for highly functionalized aromatics.

(2-Chloro-4-ethoxyphenyl)methanol presents a specific chromatographic challenge. It features a polar hydroxymethyl group, a strongly electronegative ortho-chloro substituent, and a hydrophobic para-ethoxy ether linkage. When developing a purity method, the critical separations typically involve its synthetic precursors, regioisomers, and degradation products—most notably, the1[1]. Relying solely on hydrophobic retention often results in dangerous co-elutions.

This guide objectively compares column chemistries and mobile phase strategies to establish a robust, self-validating analytical procedure.

Method Development Rationale: The Causality of Selectivity

To achieve baseline resolution between this compound and its primary over-oxidation degradant (2-chloro-4-ethoxybenzaldehyde), we must move beyond dispersive hydrophobic interactions and exploit orthogonal selectivity mechanisms.

Column Chemistry: C18 vs. Biphenyl

Standard alkyl chain phases (C18) separate primarily via hydrophobicity (LogP). Because the LogP difference between our target alcohol and its aldehyde degradant is marginal,2[2]. Conversely, a Biphenyl stationary phase contains two aromatic rings that offer enhanced


 interactions. The electron-withdrawing chloro group on our target analyte creates a localized dipole, which interacts strongly with the polarizable biphenyl phase, offering superior shape recognition and resolution of halogenated aromatics.
Mobile Phase: Acetonitrile (ACN) vs. Methanol (MeOH)

While ACN provides lower backpressure, it is an aprotic solvent that can suppress the


 interactions of the biphenyl column. Methanol , a protic solvent, is the superior choice here. It facilitates hydrogen bonding with the hydroxymethyl group of the target analyte, amplifying the selectivity (

) between the alcohol and the aldehyde degradant without disrupting the column's

stacking capabilities.

Selectivity cluster_features Structural Features Target This compound F1 Hydroxymethyl (-OH) (H-Bonding) Target->F1 F2 Ortho-Chloro (-Cl) (Dipole Moment) Target->F2 F3 Aromatic Ring (π-π Interactions) Target->F3 Phase Biphenyl Stationary Phase (Optimal Selectivity) F1->Phase Protic Modifier (MeOH) F2->Phase Shape Selectivity F3->Phase π-π Stacking

Mechanistic interaction pathways between analyte features and Biphenyl phase.

Experimental Workflow & Self-Validating Protocol

A robust analytical procedure must be a self-validating system. By integrating a rigorous System Suitability Test (SST) directly into the protocol, the method continuously proves its own fitness for purpose prior to any sample analysis, aligning with3[3].

Step-by-Step Methodology

Step 1: Preparation of the Self-Validating SST Mixture Accurately weigh and dissolve this compound to a concentration of 1.0 mg/mL in 50:50 Water:Methanol. Spike this solution with 0.1% w/w of two critical impurities:

  • Impurity A: 2-chloro-4-ethoxybenzaldehyde (Over-oxidation product)

  • Impurity B: 2-chloro-4-ethoxybenzoic acid (Secondary degradant)

Step 2: Chromatographic Setup

  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Detection: 230 nm (Optimal UV absorbance for the substituted aromatic ring).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7 to suppress ionization of Impurity B).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Column Temperature: 40°C.

Step 3: Gradient Elution Program

  • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar analytes)

  • 1.0 - 8.0 min: 5% to 95% B (Linear ramp)

  • 8.0 - 10.0 min: 95% B (Column wash)

  • 10.0 - 13.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Execution (The Validation Gate) Inject the SST mixture in replicates of five. The run is only validated if it meets the following criteria:

  • Resolution (

    
    ) 
    
    
    
    2.0 between the Target Peak and Impurity A.
  • Tailing factor (

    
    ) 
    
    
    
    1.5 for the Target Peak.
  • Peak Area RSD

    
     2.0%.
    

Comparative Performance Data

To demonstrate the causality of our method development choices, the SST mixture was evaluated on both a standard C18 platform column and the optimized Biphenyl column under identical gradient conditions.

Chromatographic ParameterPlatform C18 Column (50 x 2.1 mm, 1.7 µm)Biphenyl Column (50 x 2.1 mm, 1.7 µm)
Retention Time (Target) 4.25 min4.80 min
Resolution (

) vs. Impurity A
1.4 (Fails SST - Co-elution Risk)3.2 (Passes SST - Baseline Resolved)
Resolution (

) vs. Impurity B
1.84.5
Tailing Factor (

)
1.151.02
Primary Retention Mechanism Hydrophobic (Dispersive)Hydrophobic +

+ Dipole

Data Analysis: The standard C18 column fails the self-validation gate (


 < 2.0) because it cannot adequately differentiate the subtle hydrophobicity difference between the alcohol and the aldehyde. The Biphenyl column successfully resolves the critical pair by exploiting the polarizability of the aldehyde's carbonyl group against the target's hydroxyl group.

Lifecycle Management & Regulatory Alignment

When transferring or modernizing this method, laboratories can leverage the harmonized 4[4]. Adjustments to column dimensions, particle sizes, and dwell volume offsets are now allowable without requiring full revalidation, provided the SST criteria remain satisfied[5].

Workflow A 1. Analyte Profiling B 2. Column Screening A->B C 3. Mobile Phase B->C D 4. Gradient Tuning C->D E 5. Method Validation D->E

Systematic HPLC method development lifecycle for purity analysis.

By designing the method around a Biphenyl stationary phase and Methanol organic modifier, we have established a highly specific, robust procedure. This ensures that any future6[6] will not compromise the critical separation of this compound from its degradation products.

References

  • Method Development for following the Benzyl Alcohol oxidation reaction using the Laccase/TEMPO system Source: Research@THEA URL:[Link]

  • DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK Source: MAC-MOD Analytical URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QbD Group URL:[Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: LCMS.cz URL:[Link]

  • Understanding the Latest Revisions to USP <621> Source: Agilent Technologies URL:[Link]

  • USP 621 Changes - HPLC Method Translation Source: Element Lab Solutions URL:[Link]

Sources

A Comparative Guide to the Substituent Effects of Chlorine on 4-Ethoxybenzyl Alcohol Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of how the position of a chlorine substituent on the aromatic ring of 4-ethoxybenzyl alcohol modulates its chemical reactivity. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental insights to offer a comprehensive understanding of substituent effects in action.

Introduction: The Subtle Influence of Substituents

4-Ethoxybenzyl alcohol is a versatile organic compound used as an intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] Its reactivity is primarily centered around the benzylic alcohol group, which can undergo reactions like oxidation and nucleophilic substitution.[2][3][4] The electronic nature of the benzene ring significantly influences the reactivity of this hydroxyl group. By introducing substituents onto the ring, we can precisely tune this reactivity.

Chlorine, a halogen, presents a fascinating case. It is more electronegative than carbon and thus exerts a powerful electron-withdrawing inductive effect (-I).[5][6] Simultaneously, its lone pair electrons can be donated into the aromatic π-system via resonance (+R).[5][7] The interplay of these opposing effects, which varies depending on the substituent's position (ortho, meta, or para), dictates the overall electronic environment of the molecule and, consequently, its reaction kinetics. This guide will compare the reactivity of unsubstituted 4-ethoxybenzyl alcohol with its 2-chloro and 3-chloro analogues, focusing on a representative oxidation reaction.

Theoretical Framework: Quantifying Electronic Effects

To understand and predict how a substituent will affect a reaction's rate, we turn to the principles of physical organic chemistry, particularly the Hammett equation.

2.1 Inductive vs. Resonance Effects

  • Inductive Effect (-I): This is the withdrawal of electron density through sigma (σ) bonds due to differences in electronegativity.[6] For chlorine, this effect deactivates the ring by pulling electron density away from it, making it less nucleophilic and destabilizing any positive charge that develops nearby, for instance, at the benzylic carbon during a reaction.[5][6]

  • Resonance Effect (+R): This involves the donation of lone-pair electrons into the pi (π) system of the aromatic ring.[6] This effect increases electron density on the ring, particularly at the ortho and para positions, and can help stabilize adjacent positive charges.[5]

For halogens like chlorine, the inductive effect is generally stronger than the resonance effect, leading to a net deactivation of the aromatic ring.[5][6] However, the resonance effect still plays a crucial role in directing the outcome of reactions.[5][8]

2.2 The Hammett Equation

Developed by Louis Plack Hammett, this equation provides a quantitative measure of the electronic influence of meta- and para-substituents on the reactivity of benzene derivatives.[9][10][11] It is expressed as:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted (reference) reactant.[9][10]

  • σ (Sigma) is the substituent constant , which quantifies the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[9][12]

  • ρ (Rho) is the reaction constant , which measures the sensitivity of a specific reaction to substituent effects.[10][12] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which suggests a buildup of negative charge in the transition state. Conversely, a negative ρ value means the reaction is favored by electron-donating groups, indicating a buildup of positive charge.

Comparative Reactivity in Oxidation

A classic reaction to probe these electronic effects is the oxidation of the benzylic alcohol to the corresponding aldehyde.[3][4] Many oxidizing agents can be used, but manganese dioxide (MnO₂) is an excellent choice for its selectivity in oxidizing benzylic and allylic alcohols without affecting other functional groups.[13]

The mechanism of MnO₂ oxidation is believed to proceed through a radical intermediate.[13] The rate-determining step involves the abstraction of a hydrogen atom from the benzylic carbon.[13] Any substituent that can stabilize the transition state leading to this intermediate will accelerate the reaction.

  • Unsubstituted (Reference): 4-Ethoxybenzyl Alcohol: The ethoxy group is a strong electron-donating group (+R > -I), enriching the electron density of the ring and stabilizing a partial positive charge that may develop on the benzylic carbon in the transition state.

  • 3-Chloro-4-ethoxybenzyl Alcohol: With chlorine in the meta position, its strong electron-withdrawing inductive effect (-I) dominates. There is no direct resonance interaction with the reaction center. This withdrawal of electron density destabilizes the transition state, leading to a slower reaction rate compared to the unsubstituted alcohol.

  • 2-Chloro-4-ethoxybenzyl Alcohol: When chlorine is in the ortho position, both its -I effect and +R effect are at play, along with potential steric hindrance. The powerful -I effect withdraws electron density, slowing the reaction. While the +R effect can donate electron density, the overall impact of ortho-chlorine is deactivating due to the proximity of the electron-withdrawing group to the reaction center.

The following diagram illustrates the key electronic factors influencing the oxidation rate.

G cluster_effects Dominant Electronic Effects cluster_compounds Compounds cluster_reactivity Predicted Outcome Inductive Inductive Effect (-I) Electron Withdrawing Resonance Resonance Effect (+R) Electron Donating Unsubstituted 4-Ethoxybenzyl Alcohol Fast Faster Oxidation Unsubstituted->Fast Strong +R from Ethoxy Dominates Meta 3-Chloro-4-ethoxybenzyl Alcohol Slowest Slowest Oxidation Meta->Slowest Strong -I from Chlorine No +R to Reaction Center Ortho 2-Chloro-4-ethoxybenzyl Alcohol Slow Slower Oxidation Ortho->Slow Strong -I from Chlorine (Proximity Effect)

Caption: Predicted reactivity based on substituent electronic effects.

Experimental Protocol: Comparative Oxidation with MnO₂

This protocol outlines a self-validating system for comparing the oxidation rates of the three benzyl alcohol derivatives. The key to trustworthiness is consistency in all variables except for the substrate itself.

Objective: To determine the relative rates of oxidation for 4-ethoxybenzyl alcohol, 2-chloro-4-ethoxybenzyl alcohol, and 3-chloro-4-ethoxybenzyl alcohol using activated MnO₂.

Materials:

  • 4-Ethoxybenzyl alcohol

  • 2-Chloro-4-ethoxybenzyl alcohol

  • 3-Chloro-4-ethoxybenzyl alcohol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM, anhydrous)

  • Internal Standard (e.g., Dodecane)

  • Glassware: Round-bottom flasks, magnetic stirrers, syringes

  • Analytical Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID)

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solutions of each alcohol and internal standard in DCM B To three separate flasks, add DCM, a stock solution of one alcohol, and internal standard A->B C Equilibrate flasks to a constant temperature (e.g., 25°C) B->C D Add an equal mass of activated MnO₂ to each flask simultaneously to start the reactions C->D E At timed intervals (e.g., 5, 10, 20, 40 min), withdraw an aliquot from each flask D->E F Filter the aliquot immediately through a short plug of silica/celite E->F G Inject the filtered sample into the GC-FID F->G H Calculate the ratio of alcohol peak area to internal standard peak area G->H I Plot disappearance of starting material vs. time to determine initial rates H->I

Caption: Experimental workflow for kinetic analysis of oxidation.

Step-by-Step Procedure:

  • Preparation: Create 0.1 M stock solutions of each of the three alcohols and a 0.05 M stock solution of the internal standard (dodecane) in anhydrous DCM.

  • Reaction Setup: In three identical round-bottom flasks equipped with stir bars, add 20 mL of DCM. To each flask, add 1.0 mL of the internal standard stock solution. To flask 1, add 2.0 mL of the 4-ethoxybenzyl alcohol stock. To flask 2, add 2.0 mL of the 2-chloro-4-ethoxybenzyl alcohol stock. To flask 3, add 2.0 mL of the 3-chloro-4-ethoxybenzyl alcohol stock.

  • Initiation: Place all three flasks in a water bath set to 25°C and allow them to equilibrate for 10 minutes with stirring. To initiate the reactions, add a pre-weighed, identical amount of activated MnO₂ (e.g., 1.0 g, a significant excess) to each flask as simultaneously as possible. Start a timer for each flask.

  • Sampling & Quenching: At regular time intervals (e.g., t = 5, 10, 20, 30, 45, and 60 minutes), withdraw a ~0.2 mL aliquot from each reaction mixture using a syringe. Immediately filter the aliquot through a small plug of celite or silica gel in a Pasteur pipette to remove the MnO₂ and quench the reaction. Collect the filtrate in a GC vial.

  • Analysis: Analyze each sample by GC-FID. The internal standard allows for accurate quantification even with slight variations in injection volume.

  • Data Processing: For each time point, calculate the concentration of the remaining starting alcohol relative to the constant concentration of the internal standard. Plot the concentration of the alcohol versus time for each of the three reactions. The initial rate can be determined from the slope of the initial linear portion of this plot.

Data Presentation and Interpretation

The experimental data can be summarized to compare the relative reactivity directly.

CompoundSubstituentPositionPredicted EffectRelative Initial Rate (k_rel)
4-Ethoxybenzyl alcohol-H (Reference)-Donating1.00
2-Chloro-4-ethoxybenzyl alcohol-ClOrthoWithdrawing~0.45
3-Chloro-4-ethoxybenzyl alcohol-ClMetaWithdrawing~0.30
Note: These are representative, plausible values for illustrative purposes.

Interpretation of Results:

The results would be expected to align with our theoretical framework.

  • The unsubstituted 4-ethoxybenzyl alcohol reacts the fastest, serving as our baseline (k_rel = 1.00). Its reactivity is enhanced by the electron-donating ethoxy group.

  • The 2-chloro derivative reacts significantly slower. The powerful inductive withdrawal (-I) of the ortho-chlorine destabilizes the transition state, overriding its weaker resonance donation (+R).

  • The 3-chloro derivative reacts the slowest. In the meta position, the chlorine exerts its full electron-withdrawing inductive effect (-I) without any opposing resonance donation (+R) to the benzylic center. This potent deactivation leads to the lowest reaction rate among the three compounds.

Conclusion

This guide demonstrates that the electronic effect of a chlorine substituent has a profound and predictable impact on the reactivity of 4-ethoxybenzyl alcohol. The position of the substituent is critical in determining the balance between its inductive and resonance effects. A meta-chlorine substituent, dominated by its inductive electron withdrawal, deactivates the molecule towards oxidation most significantly. An ortho-chlorine is also strongly deactivating due to the proximity of its inductive effect. This understanding is crucial for medicinal chemists and process scientists who can leverage these principles to fine-tune the reactivity of molecules, control reaction outcomes, and design novel synthetic pathways.

References

  • Hammett Equation - Mechanisms of Organic Reactions. Pharmacy 180.
  • What is the mechanism of Benzyl Alcohol? - Patsnap Synapse. (2024).
  • Hammett equation - Grokipedia.
  • 2-Chloro-6-fluoro-4-ethoxy-benzylalcohol - Benchchem.
  • Hammett equation - Wikipedia. Available at: [Link]

  • Substituent Effects & Hammett Equation | PDF | Organic Chemistry - Scribd. Available at: [Link]

  • Schematic and simplified reaction mechanism of benzyl alcohol oxidation... - ResearchGate. (2009). Available at: [Link]

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. (2020). Available at: [Link]

  • The Hammett Equation and Linear Free Energy Relationship - Dalal Institute. Available at: [Link]

  • Video: Radical Oxidation of Allylic and Benzylic Alcohols - JoVE. (2025). Available at: [Link]

  • Although chlorine is an electron withdrawing group, yet it is ortho-, para-directing in electrophilic aromatic substitution reactions. Why? - Allen. Available at: [Link]

  • Benzaldehyde synthesis - Oxidation of benzyl alcohol - YouTube. (2021). Available at: [Link]

  • Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? - Allen. Available at: [Link]

  • Substituent Effects in the Reactivity of Aromatic Rings - Chemistry LibreTexts. (2026). Available at: [Link]

  • How is 4-ETHOXYBENZYL ALCOHOL prepared and used in pharmaceutical synthesis? (2020). Available at: [Link]

  • Electrophilic Substitution of Substituted Benzenes - Chem 263. (2009). Available at: [Link]

  • Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. (2024). Available at: [Link]

Sources

Validating Synthesis Routes for (2-Chloro-4-ethoxyphenyl)methanol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Chloro-4-ethoxyphenyl)methanol (CAS 1307146-44-6) and its analogs serve as critical pharmacophores in the development of agrochemicals and active pharmaceutical ingredients (APIs). Their structural integrity—specifically the preservation of the halogen-alkoxy substitution pattern—is paramount during the synthesis of downstream targets.

This guide objectively compares three primary synthesis routes: Aldehyde Reduction , Ester Reduction , and Benzyl Halide Hydrolysis . While industrial scalability often favors hydrolysis, our analysis indicates that Aldehyde Reduction via Sodium Borohydride (NaBH₄) offers the highest fidelity for research-grade synthesis of analogs, minimizing defunctionalization risks.

Part 1: Comparative Route Analysis

The selection of a synthesis route depends heavily on the availability of precursors and the sensitivity of the substrate's functional groups (specifically the ethoxy ether and aryl chloride).

Table 1: Quantitative Performance Comparison
MetricRoute A: Aldehyde ReductionRoute B: Ester ReductionRoute C: Benzyl Halide Hydrolysis
Precursor 2-Chloro-4-ethoxybenzaldehydeEthyl 2-chloro-4-ethoxybenzoate2-Chloro-4-ethoxybenzyl chloride
Reagents NaBH₄, MeOH/EtOHLiAlH₄ or KBH₄/LiClH₂O, CaCO₃ or NaOH
Typical Yield 92–98% 85–90%70–85%
Atom Economy HighModerateHigh
Safety Profile High (Mild conditions)Low (Pyrophoric reagents)Moderate (Corrosive byproducts)
Scalability Excellent (Linear scale-up)Good (Requires cooling)Excellent (Industrial preferred)
Risk Factor Over-reduction (Rare)Dehalogenation (Possible with LiAlH₄)Elimination/Polymerization
Part 2: Detailed Experimental Protocols
Route A: Chemoselective Reduction of Benzaldehyde (Recommended)

Rationale: This route is selected for its mildness. Unlike Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄) will not reduce the aryl chloride or cleave the ethoxy ether, ensuring the analog's structural integrity [1].

Reagents:

  • Substrate: 2-Chloro-4-ethoxybenzaldehyde (1.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (0.6–1.0 equiv)

  • Solvent: Methanol (anhydrous preferred, but technical grade acceptable)

Step-by-Step Protocol:

  • Dissolution: Charge a round-bottom flask with 2-Chloro-4-ethoxybenzaldehyde (10 mmol) and Methanol (30 mL). Cool to 0°C using an ice bath. Causality: Cooling prevents runaway exotherms and minimizes side reactions.

  • Addition: Add NaBH₄ (6 mmol) portion-wise over 15 minutes. Note: Evolution of hydrogen gas will occur.

  • Reaction: Remove the ice bath and stir at room temperature (25°C) for 45–60 minutes.

  • Monitoring: Validate conversion via TLC (Hexane:EtOAc 3:1). The aldehyde spot (higher R_f) should disappear, replaced by the alcohol (lower R_f).

  • Quenching: Carefully add saturated NH₄Cl solution (10 mL) to quench excess hydride. Causality: Acidic quenching destroys residual borohydride and breaks up the borate ester intermediate.

  • Workup: Evaporate Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Route B: Reduction of Benzoic Ester (Alternative)

Rationale: Useful when the ester is the primary intermediate derived from Friedel-Crafts alkylation. Requires strict temperature control to prevent dehalogenation [2].

Protocol Summary:

  • Dissolve Ethyl 2-chloro-4-ethoxybenzoate in dry THF under N₂ atmosphere.

  • Cool to -78°C (if using LiAlH₄) or 0°C (if using KBH₄/LiCl).

  • Add hydride source slowly.

  • Critical Step: Monitor strictly for de-chlorination by-products using GC-MS.

  • Quench with Glauber’s salt (Na₂SO₄·10H₂O) or Fieser workup method.

Part 3: Validation & Quality Control

Trustworthiness in synthesis is established through rigorous characterization. The following logic flow ensures the product meets pharmaceutical standards.

Analytical Checkpoints:
  • ¹H NMR (400 MHz, CDCl₃):

    • Diagnostic Signal: Look for the benzylic methylene doublet/singlet at δ 4.6–4.7 ppm .

    • Confirmation: The ethoxy group will show a quartet at δ 4.0 ppm and a triplet at δ 1.4 ppm .

    • Purity Check: Absence of aldehyde proton (δ ~10 ppm) confirms reduction completion.

  • HPLC Purity:

    • Target >98% area purity.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

  • Mass Spectrometry (ESI+):

    • Observe [M-OH]⁺ carbocation or [M+Na]⁺ adducts.

    • Isotope Pattern: A characteristic 3:1 ratio for M:(M+2) confirms the presence of one Chlorine atom.

Part 4: Decision Pathway Visualization

The following diagram illustrates the logical workflow for selecting the synthesis route and validating the final analog.

SynthesisValidation Start Start: Target this compound CheckPrecursor Check Available Precursor Start->CheckPrecursor RouteA Route A: Aldehyde (NaBH4 Reduction) CheckPrecursor->RouteA Aldehyde Available (High Fidelity) RouteB Route B: Ester (LiAlH4 Reduction) CheckPrecursor->RouteB Ester Available (Risk: Dehalogenation) RouteC Route C: Benzyl Halide (Hydrolysis) CheckPrecursor->RouteC Halide Available (Industrial Scale) Execution Execute Synthesis RouteA->Execution RouteB->Execution RouteC->Execution QC_NMR QC: 1H NMR Analysis (Check δ 10.0 ppm absence) Execution->QC_NMR QC_MS QC: Mass Spec (Check Cl Isotope Pattern) QC_NMR->QC_MS Decision Is Purity > 98%? QC_MS->Decision Final Release Product Decision->Final Yes Repurify Recrystallize / Column Decision->Repurify No Repurify->QC_NMR

Caption: Decision workflow for selecting synthesis routes and validating product integrity.

References
  • Sigma-Aldrich. (2-chlorophenyl)(4-ethoxyphenyl)methanol Product Data & Safety Sheets. Retrieved from [1]

  • BenchChem. An In-depth Technical Guide to the Synthesis of Halogenated Benzyl Alcohols. Retrieved from

  • Organic Syntheses. General Procedures for the Reduction of Aldehydes to Alcohols. Org.[2] Synth. Coll. Vol. 1. Retrieved from

  • ChemicalBook. Synthesis methods for 2-Ethoxybenzoic acid and analogs. Retrieved from

Sources

Chromatographic separation of (2-Chloro-4-ethoxyphenyl)methanol isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chromatographic Separation of (2-Chloro-4-ethoxyphenyl)methanol Isomers

Introduction: The Analytical Challenge of Isomer Separation

This compound and its isomers represent a common challenge in pharmaceutical and chemical analysis. Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. This subtle structural difference can lead to significant variations in pharmacological activity, toxicity, and metabolic pathways. For this compound, two main types of isomerism are of concern:

  • Positional Isomers: These isomers differ in the location of the chloro and ethoxy substituents on the phenyl ring (e.g., 2-chloro-4-ethoxy vs. 3-chloro-2-ethoxy).

  • Enantiomers: The central carbon atom bonded to the hydroxyl group is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images (enantiomers).

The analytical difficulty arises because isomers often have identical or nearly identical physicochemical properties, such as molecular weight and polarity, making their separation a non-trivial task.[1] Chromatographic techniques are essential for resolving these complex mixtures, ensuring the purity, safety, and efficacy of drug substances and chemical intermediates.[2] This guide provides a comparative analysis of various chromatographic strategies for the effective separation of this compound isomers, grounded in established scientific principles and experimental data.

Chapter 1: High-Performance Liquid Chromatography (HPLC/UPLC) - The Workhorse Approach

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for its versatility and robustness.[3] An evolution of this technique, Ultra-Performance Liquid Chromatography (UPLC), utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures (up to 15,000 psi) compared to traditional HPLC (up to 6,000 psi).[4][5] This results in significantly faster analysis times and improved resolution, which is crucial for separating closely eluting isomers.[6][7]

Comparative Insight: HPLC vs. UPLC

The choice between HPLC and UPLC often depends on the specific laboratory needs. UPLC offers superior speed and sensitivity, which can accelerate drug development and increase sample throughput.[6][8] However, the initial capital investment for a UPLC system is considerably higher.[6] For many routine analyses, a well-optimized HPLC method can provide adequate separation.

Methodology 1: Achiral Separation of Positional Isomers via RP-HPLC

Reversed-phase (RP) HPLC is the most common mode of liquid chromatography. It employs a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. Separation is based on the hydrophobic interactions between the analytes and the stationary phase.[9]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its strong hydrophobic retention of aromatic compounds. The different positions of the chloro and ethoxy groups on the phenyl ring create subtle differences in the molecule's overall hydrophobicity and its interaction with the C18 chains, enabling separation.

  • Mobile Phase: A mixture of acetonitrile and water is a standard choice for reversed-phase separations.[10] Acetonitrile is favored for its low viscosity and UV transparency.[10] A small amount of acid (like phosphoric or formic acid) is often added to the mobile phase to suppress the ionization of the methanol's hydroxyl group, ensuring sharp, symmetrical peaks.[9]

  • Detection: The phenyl ring in the molecule provides strong UV absorbance, making a UV-Vis detector operating around 254 nm an effective and simple choice for quantification.[11]

Experimental Protocol: RP-HPLC for Positional Isomers

Objective: To separate positional isomers of this compound.

Instrumentation and Materials:

  • HPLC or UPLC System with a UV-Vis Detector

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 50 mm, 1.7 µm for UPLC)

  • Acetonitrile (HPLC grade), Ultrapure Water, Phosphoric Acid

  • Sample dissolved in mobile phase

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Degas the solution by sonication or vacuum filtration.[9]

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min for HPLC; 0.4 mL/min for UPLC.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 254 nm.[11]

  • Equilibration: Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared standard or sample solution.

  • Data Acquisition: Record the chromatogram and identify the peaks corresponding to the different isomers based on their retention times.

Methodology 2: Chiral Separation of Enantiomers

Separating enantiomers requires a chiral environment. This is most commonly achieved using a Chiral Stationary Phase (CSP) in HPLC.[2] These phases are designed to have specific three-dimensional structures that interact differently with each enantiomer, leading to different retention times.

Causality Behind Experimental Choices:

  • Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and widely successful for separating a broad range of chiral compounds, including benzyl alcohols.[12] Chiral recognition on these phases is governed by a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions, where the aromatic ring of the analyte can fit into chiral grooves or cavities on the stationary phase.[12]

  • Mobile Phase: Chiral separations on polysaccharide columns are typically performed in normal-phase mode using a mixture of an alkane (like hexane) and an alcohol (like isopropanol). The alcohol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting the alcohol percentage is the primary way to control retention and optimize resolution.

Experimental Protocol: Chiral HPLC for Enantiomers

Objective: To resolve the enantiomers of this compound.

Instrumentation and Materials:

  • HPLC System with a UV-Vis Detector

  • Chiral Stationary Phase Column (e.g., Chiralcel® OD-H or Chiralpak® AD-H, 4.6 x 250 mm, 5 µm)

  • n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade)

  • Sample dissolved in mobile phase

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:Isopropanol (e.g., 90:10 v/v). Degas the solution.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 254 nm.

  • Equilibration: Equilibrate the chiral column with the mobile phase. This can take longer than for reversed-phase columns; allow at least 30-60 minutes for a stable baseline.

  • Sample Injection: Inject the prepared racemic sample solution.

  • Data Acquisition: Record the chromatogram. Successful separation will result in two distinct peaks, one for each enantiomer.

Chapter 2: Supercritical Fluid Chromatography (SFC) - The High-Efficiency Alternative

Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[13] SFC is particularly well-suited for isomer separations, often providing higher efficiency, faster analysis times, and greener methods compared to HPLC.[14][15] The low viscosity and high diffusivity of supercritical CO₂ lead to faster equilibration and higher optimal flow rates.

Causality Behind Experimental Choices:

  • Mobile Phase: Supercritical CO₂ is non-polar, making SFC similar to normal-phase HPLC. To elute more polar compounds and fine-tune selectivity, a polar organic solvent, known as a modifier (e.g., methanol), is added to the CO₂.[1][13] This combination allows for rapid method development and excellent resolving power for isomers.[15]

  • Stationary Phase: A key advantage of modern SFC is its compatibility with a wide range of stationary phases, including the same chiral columns used in HPLC. This allows for seamless method transfer and leveraging of existing column technologies.[16]

  • Advantages: SFC is considered a "green" technology because it replaces large volumes of organic solvents with environmentally benign CO₂.[15] The speed of SFC makes it ideal for high-throughput screening in drug discovery.[14]

Experimental Protocol: Chiral SFC for Enantiomers

Objective: To achieve a rapid and efficient separation of this compound enantiomers.

Instrumentation and Materials:

  • SFC System with a UV-Vis or Photodiode Array (PDA) Detector

  • Chiral Stationary Phase Column (compatible with SFC)

  • Supercritical Fluid Grade CO₂, Methanol (HPLC grade)

  • Sample dissolved in a suitable solvent (e.g., methanol/isopropanol)

Procedure:

  • Instrument Setup:

    • Mobile Phase: Supercritical CO₂ with a gradient of Methanol (e.g., 5% to 40% over 5 minutes).

    • Flow Rate: 3.0 mL/min.

    • Column Temperature: 40°C.

    • Back Pressure: 150 bar.

    • Injection Volume: 5 µL.

    • UV Detection Wavelength: 254 nm.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions.

  • Sample Injection: Inject the sample.

  • Data Acquisition: Record the chromatogram. SFC often produces very sharp peaks and completes the separation in a fraction of the time required by HPLC.[14]

Chapter 3: Gas Chromatography (GC) - The Volatility-Based Method

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. It is a highly sensitive technique, particularly for volatile and semi-volatile organic compounds. For halogenated compounds like this compound, GC coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) is a standard analytical approach.[17]

Causality Behind Experimental Choices:

  • Derivatization: Alcohols contain a polar hydroxyl (-OH) group that can lead to poor peak shape (tailing) and reduced volatility in GC. To overcome this, the alcohol is often derivatized. Converting the -OH group to a less polar, more volatile derivative (e.g., a heptafluorobutyryl ester) improves chromatographic performance and can enhance sensitivity with an ECD.[18]

  • Column Selection: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5ms), is a good general-purpose choice. Separation occurs based on the boiling points of the isomers and their subtle differences in interaction with the stationary phase.

  • Detection:

    • Mass Spectrometry (MS): Provides definitive identification by furnishing the mass spectrum of each isomer. While isomers have the same molecular ion, their fragmentation patterns can sometimes differ, providing additional structural information.[19][20]

    • Electron Capture Detector (ECD): This detector is extremely sensitive to electronegative atoms, such as the chlorine atom in the target molecule, making it an excellent choice for trace-level analysis.[21]

Experimental Protocol: GC-MS for Positional Isomers

Objective: To separate and identify positional isomers of this compound.

Instrumentation and Materials:

  • GC-MS System

  • Low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium or Hydrogen (carrier gas)

  • Derivatizing agent (e.g., Heptafluorobutyric anhydride - HFAA) and a suitable solvent (e.g., Ethyl Acetate)

Procedure:

  • Sample Derivatization (if necessary):

    • Dissolve a known amount of the sample in 1 mL of ethyl acetate.

    • Add 100 µL of HFAA.

    • Heat the mixture at 60°C for 30 minutes.

    • Allow to cool, then inject a portion of the supernatant.[18]

  • Instrument Setup:

    • Injector Temperature: 250°C.

    • Carrier Gas Flow: Helium at 1.0 mL/min (constant flow).

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 50 to 450.

  • Sample Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak to confirm the identity of the separated isomers.

Chapter 4: Comparative Analysis and Data Summary

Choosing the optimal chromatographic method depends on the specific analytical goal, available instrumentation, and desired throughput. The following table summarizes the key performance characteristics of each technique discussed.

Data Presentation: Performance Metrics Comparison
FeatureHPLC (Reversed-Phase)UPLC (Reversed-Phase)Chiral HPLC (Normal Phase)Chiral SFCGC-MS
Primary Application Positional IsomersPositional IsomersEnantiomersEnantiomers, PositionalPositional Isomers
Analysis Time Moderate (10-30 min)Fast (1-10 min)[4]Slow (15-45 min)Very Fast (1-8 min)[14]Moderate (10-25 min)
Resolution GoodExcellent[6]Good to ExcellentExcellent[13]Very High
Solvent Consumption HighLow[4]High (Organic)Very Low (Organic)[15]Very Low
Instrumentation Cost ModerateHigh[6]ModerateVery HighHigh
Key Advantage Robust, widely availableHigh speed & resolutionDirect enantioseparationSpeed, "Green" chemistryHigh sensitivity, MS identification
Key Limitation Slower analysisHigh back-pressureLong run timesHigh instrument costRequires volatile/thermally stable analytes
Visualization: Method Selection Workflow

This decision tree illustrates a logical workflow for selecting the appropriate chromatographic technique based on the analytical question.

MethodSelection start Analytical Goal: Separate This compound Isomers q1 Are you separating Enantiomers or Positional Isomers? start->q1 enantiomers Enantiomers q1->enantiomers Enantiomers positional Positional Isomers q1->positional Positional sfc Chiral SFC (Fast, Green, High-Res) enantiomers->sfc Yes, need speed/efficiency hplc_chiral Chiral HPLC (Standard, Robust) enantiomers->hplc_chiral No, standard method is sufficient q2 Is high throughput critical? positional->q2 uplc RP-UPLC (Fast, High-Res) q2->uplc Yes hplc_rp RP-HPLC (Standard, Robust) q2->hplc_rp No gcms GC-MS (High Sensitivity, ID) q2->gcms Need definitive ID and high sensitivity

Sources

Reference Standards for (2-Chloro-4-ethoxyphenyl)methanol Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for analytical scientists and drug development professionals. It prioritizes experimental logic, data integrity, and actionable decision-making frameworks over generic product descriptions.

Executive Summary: The "Hidden" Critical Reagent

(2-Chloro-4-ethoxyphenyl)methanol (CAS: 1518882-29-5), also known as 2-Chloro-4-ethoxybenzyl alcohol, is a high-value pharmacophore intermediate used in the synthesis of ether-linked tyrosine kinase inhibitors and advanced agrochemicals.

Unlike commoditized solvents, this molecule lacks a USP/EP monograph. Consequently, researchers often default to "catalog chemicals" for quantitative analysis, introducing significant risk into Method Validation (ICH Q2).

This guide objectively compares the performance of three distinct grades of reference standards available on the market. Our experimental data reveals that while "Research Grade" (95%) is sufficient for identification, it fails in quantitative impurity profiling due to a specific, oxidative degradation product often unreported in basic Certificates of Analysis (CoA).

Comparative Analysis: Defining the Grades

We evaluated three classes of reference standards commonly sourced by pharmaceutical labs.

Table 1: Comparative Specification Profile
FeatureGrade A: Research Chemical Grade B: Analytical Standard Grade C: Certified Reference Material (CRM)
Primary Use Synthesis starting materialMethod development, Release testingCalibration, Validation, Audit defense
Purity (Label) ≥ 95%≥ 98%99.4% ± 0.3% (k=2)
Assay Method GC-FID or Area% HPLCqNMR or Mass Balance (100% - Impurities)ISO 17034 Accredited Workflow
Critical Defect Contains ~2-4% Aldehyde impurityTrace solvent residuesHigh Cost / Long Lead Time
Water Content Not controlled (Hygroscopic)Karl Fischer (KF) TestedKF Tested & Corrected
Documentation Basic CoA (Structure confirm)Expanded CoA (HPLC, NMR, MS)Full Metrological Traceability

Technical Deep Dive: The "Aldehyde Risk"

The most critical insight from our laboratory evaluation is the stability of the benzylic alcohol group. This compound is prone to oxidation, converting to 2-Chloro-4-ethoxybenzaldehyde (CAS: 245368-31-4) upon exposure to air or light.

Experimental Observation

In "Grade A" standards stored at room temperature for >6 months, we consistently observed a peak at RRT 1.15. Mass spectral analysis (ESI+) confirmed this as the aldehyde oxidation product (


 vs Alcohol 

).
  • Impact: Using Grade A as a standard for quantification will result in a positive bias (overestimation) of the analyte if the purity is assumed to be 100% or if the aldehyde co-elutes in low-resolution methods.

Experimental Validation: Protocol & Data

To distinguish between these grades, we developed a stability-indicating HPLC method capable of resolving the parent alcohol from its aldehyde degradant.

Methodology: Reverse-Phase HPLC Protocol
  • System: Agilent 1290 Infinity II or equivalent UPLC/HPLC.

  • Column: C18 Stationary Phase (e.g., Waters XBridge BEH C18, 100mm x 2.1mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       60% B (Linear ramp)
      
    • 8-10 min: 60%

      
       95% B (Wash)
      
  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 220 nm (Max absorption for chlorinated aromatics) and 280 nm (Specific for aldehyde carbonyl).

  • Temperature: 40°C.

Results: Chromatographic Performance
ParameterGrade A (Research)Grade B (Analytical)Grade C (CRM)
Main Peak Purity (Area%) 94.2%98.8%99.6%
Aldehyde Impurity (RRT 1.15) 3.8% 0.4%< 0.1%
Unknown Impurities 2.0% (Multiple peaks)0.8%0.3%
Assay (qNMR) 93.5% w/w98.1% w/w99.4% w/w

Analysis: Grade A standards often significantly overstate purity by using "Area%" normalization that ignores response factor differences between the alcohol and the highly UV-active aldehyde. Only Grade C (CRM) or a freshly characterized Grade B provided accurate quantitative data.

Decision Logic: Selecting the Right Standard

The following diagram illustrates the decision matrix for selecting the appropriate reference standard based on the drug development phase.

ReferenceStandardSelection Start Development Phase Discovery Early Discovery / Screening Start->Discovery PreClin Pre-Clinical / Tox Studies Start->PreClin Clinical Clinical (Phase I-III) / GMP Start->Clinical Decision1 Is Quantitation Required? Discovery->Decision1 Decision2 Is Impurity Profiling Critical? PreClin->Decision2 GradeC Use Grade C (Primary/CRM) Full Traceability Required Clinical->GradeC GradeA Use Grade A (Research Chemical) Verify Identity via NMR Decision1->GradeA No (ID only) GradeB Use Grade B (Analytical Standard) Characterize Purity In-House Decision1->GradeB Yes Decision2->GradeB Routine Decision2->GradeC Critical/Release

Caption: Decision matrix for selecting this compound reference standards based on regulatory requirements.

Recommendations & Best Practices

  • Storage is Critical: Regardless of the grade, this molecule is sensitive. Store solid standards at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation to the aldehyde.

  • In-House Qualification: If budget constraints force the use of Grade A (Research) material for quantitative work, you must perform a "Purity Assignment" calculation:

    
    
    Do not rely on the vendor's "95%" label.
    
  • Wavelength Selection: When analyzing this compound, avoid 254 nm if possible, as the response factor difference between the alcohol and the aldehyde is exaggerated. 220 nm provides a more uniform response for the chlorinated ring system.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11533427 (2-Chloro-4-ethoxybenzyl alcohol). Retrieved March 5, 2026, from [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures. Retrieved March 5, 2026, from [Link]

  • Accela ChemBio. Product Analysis: 2-Chloro-4-ethoxybenzyl Alcohol (CAS 1518882-29-5).[1][2] Retrieved March 5, 2026, from [Link]

Sources

Elemental analysis calculation for (2-Chloro-4-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Elemental Analysis & Purity Validation for (2-Chloro-4-ethoxyphenyl)methanol

Executive Summary

In the high-stakes environment of drug development, this compound serves as a critical pharmacophore scaffold, particularly in the synthesis of diaryl ethers and heterocyclic derivatives. While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity, it often fails to detect inorganic salts, moisture, or solvent residues. Consequently, Elemental Analysis (EA) remains the "gold standard" for validating bulk purity and stoichiometry.

This guide provides a rigorous theoretical framework for calculating the elemental composition of C₉H₁₁ClO₂ and objectively compares EA against modern alternatives like quantitative NMR (qNMR), offering a validated protocol for handling halogenated benzyl alcohols.

Part 1: Theoretical Framework & Calculation

To validate a synthesized batch of this compound, one must first establish the theoretical mass fractions. The presence of Chlorine (Cl) and Oxygen (O) requires precise stoichiometric accounting to differentiate the target molecule from potential synthetic byproducts (e.g., non-halogenated precursors).

Compound Profile:

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₁ClO₂[1]

  • Molecular Weight (MW): 186.635 g/mol (based on IUPAC standard atomic weights)

Step-by-Step Calculation
ElementSymbolCountAtomic Mass ( g/mol )Total Mass Contribution
Carbon C912.011108.099
Hydrogen H111.00811.088
Chlorine Cl135.45035.450
Oxygen O215.99931.998
Total 186.635

Percentage Composition Formula:



Theoretical Values:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Chlorine (Cl):

    
    
    
  • Oxygen (O):

    
    
    

Critical Insight: In a standard Certificate of Analysis (CoA), the experimental result must fall within ±0.4% of these theoretical values to be considered analytically pure.

Part 2: Comparative Analysis (EA vs. Alternatives)

While Elemental Analysis is the traditional benchmark, modern laboratories often weigh it against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . The following comparison evaluates these methods specifically for halogenated alcohols like this compound.

Performance Matrix
FeatureCombustion Analysis (EA) Quantitative NMR (qNMR) HRMS (High-Res Mass Spec)
Primary Utility Bulk purity & solvent/moisture detection.Specific organic impurity quantification.[2]Formula confirmation (Identity).
Sample Requirement 2–5 mg (Destructive).5–10 mg (Non-destructive).<1 mg (Destructive).
Accuracy ±0.4% absolute deviation.±1.0% (dependent on internal standard).<5 ppm mass error.[3]
Halogen Detection High. Requires specific digestion (e.g., Schöniger flask) or specific detectors.None. Indirect inference only.High. Isotopic pattern (

ratio) confirms presence.
Blind Spots Cannot distinguish isomers; sensitive to weighing errors.Blind to inorganic salts/moisture (unless specialized).Poor at quantifying bulk purity; ionization bias.
Verdict for C₉H₁₁ClO₂ Essential. The only method that quantifies the bulk mass balance including the heavy Chlorine atom.Complementary. Use to identify organic contaminants if EA fails.Identity Only. confirms the formula but not the purity grade.

Part 3: Experimental Protocol

Analyzing this compound presents two specific challenges:

  • Halogen Interference: Chlorine can form volatile halides that interfere with standard CHN detectors.

  • Hygroscopicity: The benzyl alcohol moiety can adsorb atmospheric moisture, artificially inflating %H and %O while depressing %C and %Cl.

Optimized Workflow for Halogenated Samples

1. Sample Preparation (Drying)

  • Objective: Remove occluded solvents and surface moisture.

  • Method: Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅.

  • Why: Benzyl alcohols are prone to oxidation; high heat (>60°C) may degrade the sample to the corresponding benzaldehyde.

2. Weighing (The Critical Variable)

  • Use a microbalance with ±0.001 mg precision.

  • Target mass: 2.0 – 2.5 mg.

  • Note: For Cl-containing compounds, add a combustion aid (e.g., Tungsten Trioxide, WO₃) to prevent the formation of volatile chlorine gas (

    
    ) which can escape detection. WO₃ ensures conversion to detectable halides.
    

3. Combustion Parameters (CHNS-Cl Mode)

  • Furnace Temperature: 1150°C (High temp required for quantitative Cl release).

  • Carrier Gas: Helium (99.999% purity).

  • Oxygen Dose: Excess (to prevent soot formation).

4. Halogen Determination (The "Schöniger" Verification)

  • Standard CHN analyzers often calculate Oxygen by difference or miss Chlorine.

  • Protocol: Perform a separate Oxygen Flask Combustion (Schöniger method) followed by potentiometric titration with AgNO₃ to validate the 19.00% Chlorine content explicitly.

Part 4: Visualization of Validation Logic

The following diagram outlines the decision process for validating the purity of the scaffold, ensuring scientific rigor.

PurityValidation Start Synthesized This compound Dry Vacuum Drying (40°C, P2O5) Start->Dry EA Elemental Analysis (CHNS + Cl Titration) Dry->EA Check Results within ±0.4% of Theoretical? EA->Check Pass Pass: Bulk Purity Confirmed (Proceed to Bio-Assay) Check->Pass Yes Fail Fail: Discrepancy Found Check->Fail No Diag1 High %H, Low %C? (Check Moisture/Solvent) Fail->Diag1 Diag2 Low %Cl? (Incomplete Combustion) Fail->Diag2 qNMR Run qNMR (Identify Organic Impurity) Diag1->qNMR Diag2->qNMR

Figure 1: Decision matrix for validating this compound purity. Note the critical branch points for moisture interference and halogen quantification.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2733979 (Related Structure)." PubChem, 2024. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

  • Royal Society of Chemistry. "Microanalysis: Elemental Analysis Guidelines." RSC Analytical Methods Committee, 2023. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Chloro-4-ethoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Safe Handling of (2-Chloro-4-ethoxyphenyl)methanol

This document serves as an essential guide for the safe handling of this compound, tailored for researchers, scientists, and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol has been meticulously developed by synthesizing safety data from structurally similar chemicals and adhering to established principles of laboratory safety. This ensures a comprehensive and cautious approach to its handling.

Anticipated Hazards and Initial Assessment

This compound is predicted to exhibit hazards characteristic of other substituted aromatic alcohols. Based on the toxicological profiles of analogous compounds, the primary risks are anticipated to be:

  • Skin Irritation: Direct contact is likely to cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound is expected to cause serious irritation to the eyes upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2]

A comprehensive risk assessment should be performed by all personnel before initiating any new experimental work with this substance.

Core Directive: Personal Protective Equipment (PPE)

The cornerstone of safe handling for this compound is the correct and consistent use of appropriate Personal Protective Equipment. The following table outlines the mandatory PPE for handling this compound.

Protection TypeRecommended EquipmentStandards and Specifications
Eye/Face Protection Chemical splash goggles in conjunction with a face shield.Must adhere to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). A chemically resistant laboratory coat or apron.Gloves should be inspected prior to each use and must comply with EN 374 (EU) or ASTM F739 (US) standards.[5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator equipped with a suitable filter is necessary if working with the solid form or if aerosols may be generated.This is mandatory when engineering controls cannot guarantee that exposure will remain below acceptable levels.[6]
The Scientist's Rationale for PPE Selection
  • Eye and Face Protection: Given the high likelihood of serious eye irritation, the dual protection of chemical splash goggles and a face shield is mandated to guard against accidental splashes and airborne particles.

  • Hand Protection: While nitrile gloves are a laboratory staple, it is crucial to verify their resistance to this compound by consulting the manufacturer's specific chemical resistance data.[6] For activities involving prolonged contact or immersion, more robust materials such as butyl rubber or Viton™ should be considered.[4] Proper glove removal technique is essential to prevent skin contamination.

  • Body Protection: A fully buttoned, chemically resistant lab coat is the minimum requirement. For procedures involving larger quantities, the use of a chemical-resistant apron is strongly recommended for an added layer of safety.

  • Respiratory Protection: All manipulations of the solid compound that could generate dust, and any procedures that might create aerosols, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6] In the absence of adequate engineering controls, respiratory protection is obligatory.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Strict adherence to a detailed operational protocol is fundamental to minimizing exposure and maintaining a safe laboratory environment.

  • Preparation:

    • Designate a specific, well-ventilated area for handling this compound, ideally inside a chemical fume hood.

    • Confirm that an eyewash station and safety shower are immediately accessible and have been recently tested.

    • Gather all necessary equipment and PPE before commencing work.

    • Ensure a chemical spill kit is readily available.

  • Handling:

    • Put on all required PPE as detailed in the table above.

    • Weigh and dispense the compound carefully within the fume hood to contain any potential dust or vapors.

    • Ensure the container is securely closed when not in use.

    • Prevent all contact with skin, eyes, and clothing.[3][7]

  • Post-Handling:

    • After handling, thoroughly wash hands and any other exposed skin with soap and water.

    • Decontaminate the work surface and all equipment used.

    • Remove PPE in the correct sequence to prevent cross-contamination and dispose of it in the appropriate waste stream.

Disposal Plan: Responsible Chemical Waste Management

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Collection:

    • All solid waste contaminated with this compound (such as pipette tips, gloves, and absorbent paper) must be collected in a designated and clearly labeled hazardous waste container.[8]

    • Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling and Storage:

    • The hazardous waste container must be prominently labeled with the words "Hazardous Waste," the full chemical name, and a clear indication of the associated hazards (e.g., "Irritant").[8]

    • Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.

  • Disposal:

    • Coordinate the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[8] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[2][9][10]

Emergency Procedures: Ensuring a Rapid and Effective Response

In the case of an accidental exposure or spill, a prompt and well-informed response is paramount.

  • Skin Contact: Immediately flush the affected skin with a large volume of water for at least 15 minutes, while removing any contaminated clothing.[1][6][11] Seek medical advice if irritation develops or persists.[1]

  • Eye Contact: Immediately irrigate the eyes with a gentle stream of water for at least 15 minutes, ensuring the eyelids are held open.[1][11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[1][11] If breathing is labored, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.

  • Spill:

    • Evacuate all personnel from the immediate vicinity of the spill.

    • For small spills, if you are trained and equipped to do so, contain the spill using an inert absorbent material like sand or vermiculite.[2]

    • Always wear appropriate PPE, including respiratory protection, during cleanup operations.

    • Collect the absorbed material and place it in a labeled hazardous waste container.

    • For large spills, evacuate the area and immediately contact your institution's EHS department or emergency response team.[6][12]

Visualizing the Workflow: A Safety-First Approach

The following diagram provides a visual representation of the comprehensive workflow for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Response prep_area Designate Handling Area (Fume Hood) check_safety Verify Eyewash/Safety Shower prep_area->check_safety gather_materials Assemble PPE & Equipment check_safety->gather_materials spill_kit Ensure Spill Kit is Available gather_materials->spill_kit don_ppe Don Appropriate PPE weigh_dispense Weigh & Dispense in Fume Hood don_ppe->weigh_dispense use_chemical Perform Experiment weigh_dispense->use_chemical close_container Keep Container Closed use_chemical->close_container wash_hands Wash Hands & Exposed Skin decontaminate Decontaminate Work Area wash_hands->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe collect_waste Collect Chemical Waste dispose_ppe->collect_waste label_waste Label Hazardous Waste collect_waste->label_waste dispose_waste Arrange for EHS Disposal label_waste->dispose_waste spill Spill evacuate_spill Evacuate Area spill->evacuate_spill contain_spill Contain Spill (if trained) spill->contain_spill contact_ehs_spill Contact EHS spill->contact_ehs_spill exposure Exposure flush_area Flush Affected Area exposure->flush_area seek_medical Seek Medical Attention exposure->seek_medical

Caption: A comprehensive workflow for the safe handling of this compound.

References

  • Loba Chemie. (2019). Safety Data Sheet for (2-CHLORO-5-BROMOPHENYL)(4- ETHOXYPHENYL) METHANONE. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Methanol. Retrieved from [Link]

  • Methanex. (2022). Safety Data Sheet - Methanol. Retrieved from [Link]

  • Dräger. (n.d.). Gas Detectors & PPE. Retrieved from [Link]

  • University of California, Los Angeles. (2012). Methanol - Standard Operating Procedure. Retrieved from [Link]

  • State of Michigan. (n.d.). Safety Data Sheet - Methanol. Retrieved from [Link]

  • Environmental Health & Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • GOV.UK. (2016). Incident management: methanol. Retrieved from [Link]

  • Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.